molecular formula C17H13N3O2 B6141485 AS8351

AS8351

カタログ番号: B6141485
分子量: 291.30 g/mol
InChIキー: WQSHHAVECQJKLX-YBFXNURJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AS8351 is a useful research compound. Its molecular formula is C17H13N3O2 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide is 291.100776666 g/mol and the complexity rating of the compound is 407. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism of Action: Epigenetic Modulation via KDM5B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of AS8351 in Cardiac Reprogramming

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of this compound, a key small molecule in a nine-compound (9C) cocktail used for the direct reprogramming of human fibroblasts into functional cardiomyocytes. We will delve into the molecular pathways influenced by this compound, present quantitative data on reprogramming outcomes, and provide detailed experimental protocols for researchers seeking to apply these methods.

This compound's primary role in the 9C cardiac reprogramming cocktail is to function as an inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B.[1][2] KDM5B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), which are marks associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an "open" chromatin state, making the genomic loci of key cardiac developmental genes more accessible to transcription factors and other reprogramming cues.[3] This epigenetic modulation is a crucial early step in erasing the fibroblast identity and initiating the cardiomyocyte gene expression program.

Signaling Pathways Influenced by this compound

The inhibition of KDM5B by this compound instigates a cascade of downstream signaling events that are favorable for cardiac reprogramming. A key pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a known barrier to efficient cardiac reprogramming.[1][4]

  • Upregulation of ATF3 and Suppression of TGF-β Signaling: Research has shown that KDM5B deficiency leads to an increase in the expression of Activating Transcription Factor 3 (ATF3). ATF3 is an anti-fibrotic regulator that can suppress the pro-fibrotic TGF-β signaling pathway. By inhibiting KDM5B, this compound epigenetically enhances ATF3 expression, thereby contributing to the suppression of the fibroblast phenotype and creating a more permissive environment for cardiomyogenic conversion.

  • Promotion of Cardiomyocyte Maturation: Beyond the initial reprogramming steps, KDM5B inhibition has also been implicated in the maturation of induced cardiomyocytes (iCMs). Inhibition of KDM5 promotes the expression of genes involved in fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization, which are hallmarks of mature and functional cardiomyocytes.

The proposed signaling pathway for this compound's action in cardiac reprogramming is depicted in the diagram below:

AS8351_Mechanism This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates ATF3 ATF3 Gene Locus H3K4me3->ATF3 Maintains Active State Cardiac_Genes Cardiac Gene Expression H3K4me3->Cardiac_Genes Promotes ATF3_Protein ATF3 Protein ATF3->ATF3_Protein Expression TGF_beta TGF-β Signaling ATF3_Protein->TGF_beta Suppresses Fibroblast_Genes Fibroblast Gene Expression TGF_beta->Fibroblast_Genes Promotes Reprogramming Cardiac Reprogramming Fibroblast_Genes->Reprogramming Inhibits Cardiac_Genes->Reprogramming Promotes

Caption: Proposed signaling pathway of this compound in cardiac reprogramming.

Quantitative Data on Cardiac Reprogramming Efficiency

The use of small molecule cocktails, including the 9C cocktail containing this compound, has been shown to significantly improve the efficiency of converting fibroblasts into iCMs. While specific quantitative data for the 9C cocktail's reprogramming efficiency can vary between studies and fibroblast sources, the following table summarizes representative data on the upregulation of key cardiac marker genes following chemical reprogramming.

GeneFold Change (vs. Control)Function in Cardiomyocytes
TNNT2~8-fold increaseCardiac Troponin T, a key component of the sarcomere.
MYH6~5-fold increaseAlpha-myosin heavy chain, a marker of mature cardiomyocytes.
NKX2-5~4-fold increaseA critical transcription factor for heart development.
GATA4~3-fold increaseA transcription factor involved in cardiomyocyte differentiation.

Note: The fold changes are illustrative and based on published data from similar chemical reprogramming studies. Actual results may vary.

Detailed Experimental Protocols

This section provides a detailed methodology for the direct cardiac reprogramming of human fibroblasts using a small molecule cocktail approach, followed by protocols for immunofluorescence staining and calcium imaging to assess the resulting iCMs.

Experimental Workflow

The overall workflow for chemically induced cardiac reprogramming is outlined below:

Experimental_Workflow Start Start: Human Fibroblasts Seeding Cell Seeding Start->Seeding Reprogramming_Cocktail Reprogramming Cocktail (e.g., 9C with this compound) Seeding->Reprogramming_Cocktail Incubation1 Incubation (Days 1-3) Reprogramming_Cocktail->Incubation1 Medium_Change Medium Change (Cardiomyocyte Maintenance Medium) Incubation1->Medium_Change Incubation2 Incubation (Days 4-21+) Medium_Change->Incubation2 Analysis Analysis Incubation2->Analysis Immunofluorescence Immunofluorescence (e.g., cTnT, α-actinin) Analysis->Immunofluorescence Calcium_Imaging Calcium Imaging (Functional Assay) Analysis->Calcium_Imaging qPCR qPCR (Gene Expression) Analysis->qPCR

Caption: Experimental workflow for chemical cardiac reprogramming.
Protocol for Direct Cardiac Reprogramming

Materials:

  • Human dermal fibroblasts (or other fibroblast source)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Reprogramming Medium: Basal medium (e.g., DMEM/F12) supplemented with the 9C small molecule cocktail. The final concentrations of the 9C cocktail components are as follows:

    • CHIR99021: 10 µM

    • A83-01: 1 µM

    • BIX01294: 1 µM

    • This compound: 1 µM

    • SC1: 1 µM

    • Y-27632: 10 µM

    • OAC2: 5 µM

    • SU16f: 5 µM

    • JNJ10198409: 0.1 µM

  • Cardiomyocyte Maintenance Medium (e.g., DMEM/F12 with B27 supplement)

  • Tissue culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Plate human fibroblasts in fibroblast growth medium at a density of 2 x 10^4 cells/cm^2 and culture overnight to allow for attachment.

  • Initiation of Reprogramming: The next day (Day 0), aspirate the fibroblast growth medium and replace it with the Reprogramming Medium containing the 9C cocktail.

  • Incubation: Culture the cells in the Reprogramming Medium for 3 days.

  • Medium Change: On Day 4, replace the Reprogramming Medium with Cardiomyocyte Maintenance Medium.

  • Maintenance: Continue to culture the cells in Cardiomyocyte Maintenance Medium, changing the medium every 2-3 days.

  • Monitoring: Observe the cells for morphological changes. Spontaneously beating cells may start to appear between days 10 and 21.

Immunofluorescence Staining for Cardiac Markers

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-cardiac Troponin T (cTnT), anti-α-actinin)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Fixation: At the desired time point (e.g., Day 21), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Imaging: Wash with PBS and visualize the cells using a fluorescence microscope.

Calcium Imaging for Functional Assessment

Materials:

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Incubation: Replace the culture medium with the Fluo-4 AM loading solution and incubate the cells for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with fresh HBSS to remove excess dye.

  • Imaging: Add fresh HBSS to the cells and acquire time-lapse fluorescence images using a fluorescence microscope. Spontaneous calcium transients in beating iCMs will be observed as periodic fluctuations in fluorescence intensity.

Conclusion

This compound plays a critical role in the chemical reprogramming of fibroblasts into cardiomyocytes by acting as a KDM5B inhibitor. Its mechanism of action is centered on epigenetic modulation, leading to a more open chromatin state and the activation of cardiogenic gene programs. The downstream effects, including the suppression of anti-reprogramming pathways like TGF-β signaling, further contribute to the efficiency of the conversion process. The provided protocols offer a framework for researchers to implement and assess this powerful technology in their own laboratories. Further investigation into the precise downstream targets of KDM5B and the optimization of small molecule cocktails will continue to advance the field of cardiac regeneration.

References

An In-depth Technical Guide on the KDM5B Inhibitory Activity of AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AS8351 against the histone demethylase KDM5B (also known as JARID1B or PLU-1). This compound has been identified as a small molecule inhibitor of KDM5B, playing a role in epigenetic regulation by modulating the methylation state of histone H3 on lysine 4 (H3K4).[1][2][3] This document details the available data on its activity, experimental protocols for its characterization, and its impact on relevant signaling pathways.

Quantitative Data Summary

While a direct biochemical IC50 value for this compound against purified KDM5B enzyme is not prominently available in the public domain, its cellular activities have been characterized. The following table summarizes the reported anti-proliferative IC50 values for this compound in different human cancer cell lines. It is important to note that these values reflect the downstream cellular consequences of KDM5B inhibition and other potential off-target effects, rather than direct enzymatic inhibition.

Cell LineAssay TypeIC50 (µM)Exposure TimeReference
A549 (Lung Carcinoma)MTT Assay2.272 hours[1]
DMS-53 (Lung Carcinoma)MTT Assay1.172 hours[1]

Table 1: Cellular Anti-proliferative Activity of this compound

Mechanism of Action

This compound is understood to exert its inhibitory effect on Jumonji C (JmjC) domain-containing histone demethylases, such as KDM5B, by acting as an iron chelator.[3][4] The catalytic activity of these enzymes is dependent on Fe(II) and α-ketoglutarate as co-factors.[1] this compound is believed to compete with α-ketoglutarate for chelating the iron ion in the active site, thereby inhibiting the demethylase activity.[1] The primary epigenetic consequence of KDM5B inhibition by this compound is the increase in the levels of tri-methylated H3K4 (H3K4me3), a histone mark associated with active gene transcription.[5]

Experimental Protocols

Biochemical KDM5B Inhibition Assay (AlphaLISA)

To determine the direct inhibitory activity of this compound on KDM5B, a biochemical assay is required. The following protocol is based on the commercially available AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, which is a sensitive and high-throughput method for detecting enzymatic activity.

Principle: This assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5B. The product, a demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. The biotinylated substrate binds to streptavidin-coated donor beads. In the presence of KDM5B activity, the substrate is demethylated, allowing the antibody-acceptor beads to come into close proximity with the donor beads. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal. Inhibitors of KDM5B will prevent this process, leading to a decrease in the signal.

Materials:

  • Recombinant human KDM5B enzyme

  • Biotinylated H3K4me3 peptide substrate

  • Anti-H3K4me2/1 antibody conjugated to AlphaLISA acceptor beads

  • Streptavidin-coated AlphaLISA donor beads

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)

  • α-ketoglutarate

  • 384-well white opaque microplates

  • AlphaScreen-capable microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the KDM5B enzyme and α-ketoglutarate in assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the biotinylated H3K4me3 substrate in assay buffer.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a suspension of the anti-H3K4me2/1 acceptor beads in assay buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of a suspension of the streptavidin donor beads in assay buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular H3K4me3 Level Assessment (Western Blot)

This protocol describes how to assess the effect of this compound on the global levels of H3K4me3 in cultured cells.

Materials:

  • Cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).

  • Histone Extraction:

    • Wash the cells with PBS and harvest them.

    • Extract histones using a commercial kit or a standard acid extraction protocol.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature the histone extracts and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

    • Quantify the band intensities using image analysis software. Normalize the H3K4me3 signal to the total Histone H3 signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving KDM5B and a typical experimental workflow for evaluating a KDM5B inhibitor like this compound.

KDM5B_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_pathways Downstream Signaling Pathways This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Activates PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT Rb_E2F Rb/E2F Pathway Gene_Expression->Rb_E2F Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Rb_E2F->Cell_Proliferation Inhibitor_Evaluation_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_animal In Vivo Models Biochem_Assay KDM5B Enzymatic Assay (e.g., AlphaLISA) IC50_Determination Determine Biochemical IC50 Biochem_Assay->IC50_Determination Cellular_Potency Determine Cellular Potency (e.g., GI50) IC50_Determination->Cellular_Potency Cell_Treatment Treat Cells with this compound H3K4me3_Analysis Analyze H3K4me3 Levels (Western Blot / ChIP-seq) Cell_Treatment->H3K4me3_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Treatment->Proliferation_Assay Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR / RNA-seq) Cell_Treatment->Gene_Expression_Analysis Proliferation_Assay->Cellular_Potency Efficacy_Study Evaluate In Vivo Efficacy Cellular_Potency->Efficacy_Study Animal_Model Xenograft/PDX Model Animal_Model->Efficacy_Study

References

The Iron Chelator AS8351: A Key Epigenetic Modulator in Direct Cardiac Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the function and application of AS8351, a pivotal small molecule in a novel nine-compound cocktail, reveals its critical role as an iron-chelating epigenetic modifier in the direct conversion of human fibroblasts into cardiomyocyte-like cells. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data associated with this innovative approach to cardiac regeneration.

The quest for regenerative therapies for cardiovascular diseases has led to groundbreaking advancements in cellular reprogramming. A significant breakthrough in this field is the ability to directly convert somatic cells, such as fibroblasts, into functional cardiomyocytes, bypassing the need for a pluripotent intermediate state. A key player in this transformative process is the small molecule this compound, which functions as an iron chelator to modulate the epigenetic landscape, thereby facilitating the transition to a cardiac cell fate.

This compound is an integral component of a nine-chemical cocktail (9C) that has been demonstrated to successfully reprogram human fibroblasts into cardiomyocyte-like cells.[1] Its primary mechanism of action in this context is the inhibition of the histone demethylase KDM5B.[2] By chelating iron (Fe(II)), an essential cofactor for the JmjC domain of KDM5B, this compound effectively blocks its enzymatic activity.[2] This inhibition leads to the preservation of active chromatin marks, specifically trimethylation of histone H3 at lysine 4 (H3K4me3), at the promoter regions of key cardiac development genes. The maintenance of this open chromatin state is crucial for the transcriptional activation of the cardiac gene program and the subsequent cell fate conversion.

Quantitative Analysis of Reprogramming Efficiency

The inclusion of this compound as part of the nine-compound cocktail has shown significant efficacy in inducing a cardiomyocyte-like phenotype. The following table summarizes the key quantitative outcomes of this chemical reprogramming strategy.

MetricResultSource
Reprogramming Efficiency ~6.6% of cells positive for cardiac troponin T (cTNT) after 30 days of treatment.[1]
Cellular Identity Induced cells express key cardiomyocyte markers, including cTNT.[1]
Functional Characteristics Formation of beating clusters of cardiomyocyte-like cells.[1]

Experimental Protocol: Chemical Induction of Cardiomyocytes

The following protocol outlines the methodology for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells using the nine-chemical cocktail containing this compound. This protocol is based on the work of Cao et al. and is intended as a guide.

Materials:

  • Human foreskin fibroblasts (HFF)

  • Fibroblast growth medium

  • 9C Cocktail (Final Concentrations):

    • CHIR99021: 1 μM

    • A83-01: 1 μM

    • BIX01294: 1 μM

    • This compound: 5 μM

    • SC1: 5 μM

    • Y-27632: 5 μM

    • OAC2: 5 μM

    • SU16f: 5 μM

    • JNJ10198409: 0.1 μM

  • Cardiac Induction Medium (CIM):

    • Recombinant Human BMP-4: 25 ng/ml

    • Recombinant Activin A: 10 ng/ml

    • Recombinant Human VEGF 165: 10 ng/ml

    • CHIR99021: 1 μM

Procedure:

  • Cell Seeding: Plate human foreskin fibroblasts in fibroblast growth medium.

  • 9C Treatment: After 24 hours, replace the fibroblast growth medium with medium containing the 9C cocktail. Culture the cells in the 9C cocktail for 6 days.

  • Cardiac Induction: Following the 6-day treatment with the 9C cocktail, replace the medium with Cardiac Induction Medium (CIM).

  • Maintenance and Observation: Culture the cells in CIM for an additional 5 days. Monitor the cells for morphological changes and the appearance of beating clusters, indicative of cardiomyocyte-like cell formation.

Visualizing the Cellular Transformation

Diagram of the Experimental Workflow:

G cluster_0 Day 0-1 cluster_1 Day 1-7 cluster_2 Day 7-12 cluster_3 Day 12 onwards Start Plate Human Foreskin Fibroblasts 9C_Treatment Treat with 9-Chemical Cocktail (including this compound) Start->9C_Treatment 24 hours CIM_Treatment Culture in Cardiac Induction Medium (CIM) 9C_Treatment->CIM_Treatment 6 days Observation Observe for Beating Cardiomyocyte-like Cells CIM_Treatment->Observation 5+ days

Caption: Experimental workflow for the direct reprogramming of fibroblasts.

Signaling Pathway Diagram:

G This compound This compound Iron Fe(II) This compound->Iron Chelates KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits Iron->KDM5B Cofactor for H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates CardiacGenes Cardiac-Specific Gene Promoters H3K4me3->CardiacGenes Maintains active state of Transcription Gene Transcription & Cardiomyocyte Differentiation CardiacGenes->Transcription Leads to

Caption: Mechanism of this compound in epigenetic regulation.

References

The Role of AS8351 in Histone Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351 (also known as NSC51355) is a small molecule identified as a putative inhibitor of histone demethylases. Specifically, it is implicated in the inhibition of Lysine-Specific Demethylase 5B (KDM5B), a member of the JmjC domain-containing family of histone demethylases. This technical guide provides a comprehensive overview of the known role of this compound in histone demethylation, focusing on its mechanism of action, its application in cellular reprogramming, and the experimental evidence supporting its function. While this compound has been utilized as a key component in a chemical cocktail to induce the transdifferentiation of fibroblasts into cardiomyocytes, detailed biochemical data on its direct enzymatic inhibition of KDM5B remains limited in publicly available literature. This document consolidates the current understanding of this compound for researchers in epigenetics and regenerative medicine.

Introduction to Histone Demethylation and KDM5B

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (KDMs).

KDM5B, also known as JARID1B or PLU1, is a histone demethylase that specifically removes di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3). The H3K4me3 mark is strongly associated with active gene promoters. By removing this mark, KDM5B generally acts as a transcriptional repressor. KDM5B belongs to the JmjC (Jumonji C) domain-containing family of demethylases, which utilize iron (Fe(II)) and α-ketoglutarate (α-KG) as essential cofactors for their catalytic activity. The overexpression of KDM5B has been linked to various types of cancer, where it is thought to contribute to cell proliferation.[1]

This compound: A Putative KDM5B Inhibitor

This compound is a small molecule that has been identified as an inhibitor of KDM5B.[1][2][3] Its primary and most well-documented application is as a component of a nine-compound cocktail (termed 9C) used to reprogram human fibroblasts directly into functional cardiomyocyte-like cells.[1][4]

Mechanism of Action

The proposed mechanism of action for this compound is based on its function as an iron chelator.[1][2] As a JmjC domain-containing enzyme, KDM5B's catalytic activity is dependent on the presence of Fe(II) and α-KG. This compound is believed to compete with α-ketoglutarate for chelating the iron cofactor within the enzyme's active site.[2] This action disrupts the catalytic cycle, leading to the inhibition of KDM5B's demethylase activity and a subsequent increase in H3K4 methylation at its target gene loci. This mode of action is characteristic of many inhibitors targeting the JmjC family of demethylases.

Quantitative Data

Direct enzymatic inhibitory activity of this compound against KDM5B (e.g., IC50) is not extensively reported in the primary literature. However, cellular assays have demonstrated its antiproliferative effects. The available quantitative data is summarized in the table below. For comparison, data for PBIT, another KDM5B inhibitor that is reported to phenocopy the effects of this compound in cardiac reprogramming, is also included.[3]

Compound Target Assay Type Cell Line Value Reference
This compound ProliferationMTT Assay (72 hrs)A549 (Human Lung Carcinoma)IC50: 2.2 µM[2]
This compound ProliferationMTT Assay (72 hrs)DMS-53 (Human Small Cell Lung Cancer)IC50: 1.1 µM[2]
PBIT KDM5B (JARID1B)Enzymatic Assay-IC50: ~3 µMMedChemExpress
PBIT KDM5A (JARID1A)Enzymatic Assay-IC50: 6 µMMedChemExpress
PBIT KDM5C (JARID1C)Enzymatic Assay-IC50: 4.9 µMMedChemExpress

Role of this compound in Cellular Reprogramming

The most significant application of this compound to date is in the field of regenerative medicine, specifically in the direct chemical reprogramming of human fibroblasts into cardiomyocyte-like cells (ciCMs).

In a seminal study by Cao et al. (2016), a cocktail of nine small molecules, including this compound, was shown to efficiently induce this transdifferentiation. The study suggested that the inhibition of KDM5B by this compound was a crucial step in this process. By inhibiting KDM5B, this compound helps to maintain an "active" chromatin state, characterized by higher levels of H3K4me3 at key cardiac developmental gene loci. This epigenetic priming allows for the effective binding of cardiogenic transcription factors, thereby facilitating the cellular reprogramming process.

The essential role of KDM5B inhibition in this context was further demonstrated through an shRNA-mediated knockdown screen. Knocking down KDM5B, or using the alternative KDM5B inhibitor PBIT, was found to replicate the effect of this compound in the generation of ciCMs, strongly indicating that KDM5B is the relevant target of this compound in this biological system.[3]

Visualizing Pathways and Workflows

Proposed Mechanism of Action of this compound

cluster_1 Histone Substrate Fe Fe(II) H3K4me3 H3K4me3 aKG α-Ketoglutarate aKG->Fe H3K4me1_2 H3K4me1/2 H3K4me3->H3K4me1_2 Demethylation Repression Transcriptional Repression H3K4me1_2->Repression This compound This compound This compound->Fe Chelates

Caption: Proposed mechanism of this compound inhibiting KDM5B activity.

Experimental Workflow for KDM5B Target Validation

start Hypothesis: This compound inhibits KDM5B in cardiac reprogramming shRNA shRNA Screen: Knockdown all 22 JmjC-KDMs start->shRNA 1. Genetic Validation inhibitor Alternative Inhibitor Test: Treat with known KDM5B inhibitor (PBIT) start->inhibitor 2. Pharmacological Validation phenocopy Phenocopy Analysis: Does KDM5B knockdown mimic This compound treatment? shRNA->phenocopy conclusion Conclusion: KDM5B is the key target of this compound in this context phenocopy->conclusion Yes inhibitor->conclusion

Caption: Logic workflow for validating KDM5B as the target of this compound.

Experimental Protocols

The following sections describe representative protocols for the characterization of a JmjC histone demethylase inhibitor like this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Histone Demethylase (HDM) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a recombinant JmjC demethylase.

1. Reagents and Materials:

  • Recombinant human KDM5B protein

  • H3K4me3-biotinylated peptide substrate

  • Alpha-ketoglutarate (α-KG)

  • Ascorbate

  • Ammonium iron(II) sulfate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Detection reagents (e.g., AlphaLISA-based or fluorescence-based formaldehyde detection)

  • 384-well microplates

2. Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer.

  • In a 384-well plate, add the KDM5B enzyme, H3K4me3 peptide substrate, and the test compound at various concentrations.

  • Initiate the demethylation reaction by adding a solution containing α-KG, ascorbate, and ammonium iron(II) sulfate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction (method depends on the detection system).

  • Add detection reagents according to the manufacturer's protocol (e.g., for an AlphaLISA assay, this would involve adding acceptor beads and streptavidin-donor beads to detect the remaining H3K4me3 mark).

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

shRNA-Mediated Knockdown Screen

This protocol outlines a general procedure for identifying the specific target of a drug by systematically knocking down candidate genes.

1. Reagents and Materials:

  • Human fibroblast cell line

  • Lentiviral shRNA library targeting the JmjC-KDM family

  • Lentiviral packaging and envelope plasmids

  • HEK293T cells for virus production

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Cardiac reprogramming media and small molecule cocktail (with and without this compound)

  • Antibodies for cardiac markers (e.g., cTnT) for immunofluorescence or flow cytometry

2. Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with individual shRNA plasmids and packaging plasmids to produce lentiviral particles for each JmjC-KDM gene.

  • Transduction: Seed human fibroblasts in multi-well plates. Transduce the cells with the lentiviral particles for each shRNA construct in the presence of polybrene. Include a non-targeting shRNA control.

  • Selection: After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.

  • Reprogramming: After selection, replace the medium with the cardiac reprogramming cocktail (lacking this compound).

  • Analysis: Culture the cells for the duration of the reprogramming protocol (e.g., 3-4 weeks).

  • Readout: Assess the efficiency of cardiomyocyte generation for each shRNA knockdown condition. This can be done by:

    • Immunofluorescence staining for cardiac troponin T (cTnT) and counting positive cells.

    • Flow cytometry analysis to quantify the percentage of cTnT-positive cells.

  • Hit Identification: Identify the shRNA constructs that result in a significant increase in reprogramming efficiency, similar to the effect of adding this compound to the control cells. These correspond to the likely targets of the compound.

Conclusion

This compound is a valuable chemical tool for studying the role of histone demethylation, particularly the function of KDM5B, in cell fate decisions. Its established role in a powerful chemical cocktail for cardiac reprogramming highlights the therapeutic potential of targeting epigenetic regulators. While its precise biochemical inhibitory constants are not yet widely disseminated, the strong genetic and pharmacological evidence points to KDM5B as its primary target in the context of fibroblast-to-cardiomyocyte transdifferentiation. Further biochemical characterization of this compound will be crucial for its development as a selective chemical probe and for a deeper understanding of its therapeutic potential.

References

An In-depth Technical Guide on the Epigenetic Effects of AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS8351, also known as NSC51355, is an inhibitor of KDM5B, a histone demethylase. By targeting KDM5B, this compound influences epigenetic modifications, specifically by preventing the removal of methyl groups from histones. This activity leads to the retention of active chromatin marks, which can facilitate the induction of specific cellular phenotypes, such as cardiomyocyte-like cells. This technical guide provides a comprehensive overview of the epigenetic effects of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound and its Epigenetic Target

This compound is a small molecule inhibitor of the lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1. KDM5B is a member of the JmjC domain-containing histone demethylase family, which are key regulators of chromatin structure and gene expression.[1] These enzymes catalyze the removal of methyl groups from lysine residues on histone tails, a critical process in epigenetic regulation.

Specifically, KDM5B targets the di- and tri-methylation of lysine 4 on histone H3 (H3K4me2/3). The H3K4me3 mark is generally associated with active gene transcription. By demethylating H3K4, KDM5B contributes to the silencing of target genes. Therefore, inhibition of KDM5B by this compound is expected to lead to an increase in global H3K4me3 levels and the activation of gene expression.

Mechanism of Action

This compound exerts its inhibitory effect on KDM5B by acting as a competitive inhibitor of α-ketoglutarate (α-KG).[1] KDM5B, like other JmjC domain-containing demethylases, requires α-KG and iron (Fe(II)) as co-factors for its catalytic activity. This compound competes with α-KG for binding to the active site of the enzyme, thereby preventing the demethylation of H3K4.[1] This leads to the maintenance of active chromatin marks and facilitates the transcription of genes that are normally silenced by KDM5B.[1]

Signaling Pathways and Logical Relationships

The inhibition of KDM5B by this compound has implications for various signaling pathways and cellular processes. The following diagram illustrates the core mechanism of this compound action.

AS8351_Mechanism_of_Action cluster_0 KDM5B Catalytic Cycle cluster_1 Inhibition by this compound H3K4me3 H3K4me3 (Active Chromatin) KDM5B KDM5B Enzyme H3K4me3->KDM5B Substrate H3K4me2 H3K4me2 (Inactive Chromatin) KDM5B->H3K4me2 Demethylation alpha_KG α-Ketoglutarate alpha_KG->KDM5B Co-factor This compound This compound This compound->KDM5B Competitive Inhibition

Caption: Mechanism of this compound action on KDM5B.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Note: As this compound is primarily a research compound, extensive quantitative data from peer-reviewed literature is limited. The following is based on available information.

ParameterValueCell Line/SystemReference
Solubility ≥ 2.5 mg/mL (8.58 mM) in DMSO/PEG300/Tween-80/SalineIn vivo dissolutionMedChemExpress[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's epigenetic effects.

This protocol is a general guideline for assessing the inhibitory activity of this compound on KDM5B.

  • Reagents and Materials:

    • Recombinant human KDM5B

    • This compound

    • Biotinylated H3K4me3 peptide substrate

    • Alpha-ketoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

    • Detection reagents (e.g., AlphaLISA-based)

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add KDM5B enzyme, this compound or vehicle control, and the H3K4me3 peptide substrate.

    • Initiate the reaction by adding a mixture of α-ketoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add detection reagents according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader.

    • Calculate IC50 values from the resulting dose-response curve.

This protocol outlines the steps to measure changes in H3K4me3 levels in cells treated with this compound.

ChIP_Workflow start Cell Culture and Treatment (with this compound or vehicle) crosslink Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse Cell Lysis and Chromatin Shearing crosslink->lyse immunoprecipitate Immunoprecipitation (with anti-H3K4me3 antibody) lyse->immunoprecipitate reverse_crosslink Reverse Crosslinks and Purify DNA immunoprecipitate->reverse_crosslink quantify DNA Quantification (qPCR or NGS) reverse_crosslink->quantify end Data Analysis quantify->end

Caption: A generalized workflow for a ChIP experiment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

  • Crosslinking and Lysis:

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the crosslinking reaction with glycine.

    • Harvest the cells and perform cell lysis to isolate nuclei.

    • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight with an antibody specific for H3K4me3.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a standard column-based method or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enriched DNA using quantitative PCR (qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

Conclusion

This compound is a valuable research tool for studying the role of KDM5B and H3K4me3 in various biological processes. Its ability to modulate the epigenetic landscape by inhibiting histone demethylation provides a powerful approach to investigate the mechanisms of gene regulation and cellular differentiation. The protocols and information provided in this guide serve as a starting point for researchers and drug development professionals interested in exploring the epigenetic effects of this compound. Further research is warranted to fully elucidate its therapeutic potential.

References

The Role of AS8351 in Cellular Reprogramming: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Application of AS8351 in Fibroblast Reprogramming for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as NSC51355, has emerged as a significant small molecule in the field of cellular reprogramming. However, it is crucial to clarify a common misconception: This compound is not utilized to induce pluripotency in fibroblasts. Instead, its role is pivotal in the direct reprogramming, or transdifferentiation, of human fibroblasts into functional cardiomyocyte-like cells.[1][2] This guide will provide an in-depth analysis of this compound's mechanism of action, its application in a small molecule cocktail for cardiac reprogramming, and detailed experimental considerations.

This compound: Mechanism of Action

This compound functions primarily through two recognized mechanisms:

  • KDM5B Inhibition: this compound is an inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B.[1][3] KDM5B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an active chromatin state, which is conducive to the induction of new cellular fates.[1][4]

  • Iron Chelation: The molecule also acts as an iron chelator.[3] It affects epigenetic modifications by competing with α-ketoglutarate (α-KG) to chelate iron (Fe(II)) in certain epigenetic enzymes, such as the JmjC domain-containing histone demethylases (JmjC-KDMs), which require both α-KG and iron as co-factors.[1][4]

This dual activity makes this compound a potent tool for modulating the epigenetic landscape of a cell, thereby facilitating the transcriptional changes required for cell fate conversion.

Signaling Pathway Diagram

AS8351_Mechanism cluster_0 Cellular Environment cluster_1 Epigenetic Regulation This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4 Trimethylation (Active Chromatin) KDM5B->H3K4me3 Demethylates Gene_Expression Cardiomyocyte Gene Expression H3K4me3->Gene_Expression Promotes

Caption: Mechanism of this compound in promoting active chromatin states.

Small Molecule Cocktail for Cardiac Reprogramming

This compound is a key component of a multi-component small molecule cocktail designed to reprogram fibroblasts into cardiomyocytes. While the precise composition can vary between studies, a commonly cited combination includes this compound along with several other inhibitors and signaling modulators.

Table 1: Components of a Representative Small Molecule Cocktail for Cardiac Reprogramming
CompoundTarget/FunctionPutative Role in Reprogramming
This compound KDM5B inhibitor, Iron Chelator Maintains active chromatin marks to facilitate gene expression changes. [1][3]
CHIR99021GSK3 inhibitorActivates Wnt signaling, crucial for cardiac development.
A83-01TGF-β/Activin/Nodal receptor inhibitorInhibits pathways that maintain fibroblast identity.
BIX01294G9a histone methyltransferase inhibitorModifies histone methylation patterns to facilitate reprogramming.
SC1Pluripotency-inducing small moleculeEnhances the efficiency of reprogramming.
Y-27632ROCK inhibitorImproves cell survival during the reprogramming process.
OAC2Small molecule with undefined targetContributes to the overall efficiency of cardiomyocyte generation.
SU16fSmall molecule with undefined targetAids in the maturation and function of reprogrammed cardiomyocytes.
JNJ10198409Small molecule with undefined targetSupports the conversion process towards a cardiac lineage.

Experimental Protocol: Direct Reprogramming of Fibroblasts

The following is a generalized protocol for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells using a small molecule cocktail containing this compound. This protocol is a template and should be optimized for specific cell lines and laboratory conditions.

Materials
  • Human dermal fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Cardiomyocyte reprogramming medium (e.g., DMEM/F12 supplemented with B27, N2, and the small molecule cocktail)

  • This compound and other small molecules (see Table 1)

  • Tissue culture plates

  • Standard cell culture reagents and equipment

Methodology
  • Cell Seeding: Plate human fibroblasts onto gelatin-coated tissue culture plates at a density of 2 x 10^4 cells/cm². Culture in fibroblast growth medium until they reach 80-90% confluency.

  • Initiation of Reprogramming: Aspirate the fibroblast medium and replace it with the cardiomyocyte reprogramming medium containing the full small molecule cocktail, including this compound.

  • Medium Changes: Replace the medium every 2-3 days for the duration of the reprogramming process, which can take up to 4-6 weeks.

  • Monitoring: Observe the cells regularly for morphological changes. Successful reprogramming is often indicated by a shift from a spindle-like fibroblast shape to a more rectangular or rod-shaped cardiomyocyte-like appearance. Spontaneous contractions may also be observed in later stages.

  • Characterization: After 4-6 weeks, the reprogrammed cells should be characterized to confirm their cardiomyocyte identity. This can be done through:

    • Immunocytochemistry: Staining for cardiac-specific markers such as cardiac troponin T (cTnT), alpha-actinin, and myosin heavy chain.

    • qRT-PCR: Analysis of gene expression for key cardiac transcription factors and structural proteins.

    • Functional Assays: Calcium imaging to assess excitation-contraction coupling and electrophysiological measurements to characterize action potentials.

Experimental Workflow Diagram

Reprogramming_Workflow Start Start Seed_Fibroblasts Seed Human Fibroblasts (80-90% Confluency) Start->Seed_Fibroblasts Add_Cocktail Add Reprogramming Medium with this compound Cocktail Seed_Fibroblasts->Add_Cocktail Culture Culture for 4-6 Weeks (Medium change every 2-3 days) Add_Cocktail->Culture Monitor Monitor for Morphological Changes and Contractions Culture->Monitor Characterize Characterize iCMs: - Immunocytochemistry - qRT-PCR - Functional Assays Monitor->Characterize End End Characterize->End

Caption: Workflow for fibroblast to cardiomyocyte reprogramming.

Conclusion

This compound is a powerful small molecule that, when used in combination with other signaling modulators, can effectively drive the direct reprogramming of fibroblasts into cardiomyocyte-like cells. Its role as a KDM5B inhibitor highlights the importance of epigenetic modulation in cell fate conversion. While it does not induce pluripotency, its application in generating a specific, therapeutically relevant cell type from a readily available source like fibroblasts holds significant promise for regenerative medicine and drug discovery. Further research into the precise mechanisms of this compound and the optimization of small molecule cocktails will continue to advance the field of cellular reprogramming.

References

AS8351 in the Chemical Induction of Cardiomyocyte-like Cells from Human Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of AS8351 in the direct reprogramming of human fibroblasts into cardiomyocyte-like cells (iCMs). This compound, a small molecule inhibitor of the histone demethylase KDM5B, has been identified as a key component of a nine-chemical cocktail that facilitates this cellular conversion, offering a promising avenue for cardiac regenerative medicine. This document details the quantitative outcomes, experimental procedures, and underlying molecular pathways associated with the use of this compound in this innovative reprogramming strategy.

Quantitative Data Summary

The efficacy of the nine-chemical cocktail containing this compound in inducing a cardiomyogenic fate in human fibroblasts has been quantitatively assessed through the expression of key cardiac and mesodermal markers. The following tables summarize the reported efficiencies.

Table 1: Cardiomyocyte Marker Expression

Treatment StageMarkerPercentage of Positive Cells
30 Days with 9-Chemical CocktailcTnT~6.6%[1]

Table 2: Mesoderm Marker Expression

Treatment StageMarkerPercentage of Positive Cells
Post-Induction Medium TreatmentKDR~27.9%[1]

Experimental Protocols

The following protocols are based on the methodology described for the chemical induction of cardiomyocytes from human fibroblasts using a nine-small-molecule cocktail (9C), which includes this compound.

Cell Culture and Preparation
  • Cell Line: Human foreskin fibroblasts (HFFs).

  • Culture Medium: Prepare a basal medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Plate HFFs at a density of 5 x 104 cells per well in a 12-well plate. Culture the cells in the basal medium for 24 hours before initiating the chemical induction.

Chemical Induction Protocol

This protocol involves a two-stage process: an initial treatment with a nine-chemical (9C) cocktail followed by a cardiac induction medium (CIM).

Stage 1: 9-Chemical (9C) Cocktail Treatment (6 days)

Prepare the 9C medium with the following small molecules at the specified concentrations:

ComponentConcentration
CHIR9902110 µM[2]
A83-011 µM[2]
BIX012941 µM[2]
This compound 1 µM [2]
SC11 µM[2]
Y-2763210 µM[2]
OAC25 µM[2]
SU16F5 µM[2]
JNJ101984090.1 µM[2]
  • Procedure:

    • On day 0, replace the basal medium with the freshly prepared 9C medium.

    • Change the 9C medium every two days for a total of six days.

Stage 2: Cardiac Induction Medium (CIM) Treatment (5 days)

Prepare the Cardiac Induction Medium with the following components:

ComponentConcentration
CHIR9902112 µM[2]
BMP-425 ng/ml[2]
Activin A10 ng/ml[2]
VEGF10 ng/ml[2]
  • Procedure:

    • After six days of 9C treatment, replace the medium with the freshly prepared CIM.

    • Culture the cells in CIM for five days, changing the medium every two days.

Post-Induction Culture and Analysis
  • Following the CIM treatment, culture the cells in a maintenance medium (e.g., RPMI/B27) for an extended period to allow for maturation of the induced cardiomyocyte-like cells.

  • Analyze the cells for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) and for functional properties like spontaneous contractions and calcium transients.

Signaling Pathways and Mechanisms of Action

The nine-chemical cocktail, with this compound as a crucial component, orchestrates a complex interplay of signaling pathways to reprogram fibroblasts into a cardiac lineage.

The Role of this compound: KDM5B Inhibition and Chromatin Remodeling

This compound is a potent inhibitor of KDM5B (also known as JARID1B), a histone demethylase that specifically removes methyl groups from histone H3 lysine 4 (H3K4)[3]. The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark associated with active gene transcription.

The mechanism of action of this compound in this context involves:

  • Inhibition of KDM5B: this compound blocks the demethylase activity of KDM5B.

  • Increased H3K4me3 Levels: This inhibition leads to an accumulation of H3K4me3 at the promoter regions of key cardiac developmental genes.

  • Chromatin Decondensation: The increased H3K4me3 promotes a more open chromatin structure.

  • Enhanced Gene Transcription: This "poised" epigenetic state allows for the binding of cardiogenic transcription factors and the subsequent activation of the cardiac gene expression program.

The inclusion of this compound is critical, as studies have shown that knocking down KDM5B can replicate the cardiomyocyte-generating effect of this compound.[3]

AS8351_Mechanism This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Chromatin Chromatin State at Cardiac Gene Loci H3K4me3->Chromatin Maintains Open State Transcription Transcription of Cardiogenic Genes Chromatin->Transcription Enables

This compound inhibits KDM5B, leading to active chromatin and gene expression.
Synergistic Action of the 9-Chemical Cocktail

The other components of the 9C cocktail target various signaling pathways crucial for cardiac development and reprogramming:

  • Wnt Signaling: CHIR99021 is a potent GSK3β inhibitor, which activates the canonical Wnt signaling pathway, a critical step in mesoderm induction.[3]

  • TGF-β/Activin/Nodal Signaling: A83-01 and BIX01294 are inhibitors of the TGF-β/Activin/Nodal pathway, which plays a context-dependent role in cell fate decisions.

  • Other Kinase Pathways: Y-27632 (ROCK inhibitor), SC1 (STAT3 activator), SU16F (FGF receptor inhibitor), and JNJ10198409 (c-Fms inhibitor) modulate various signaling cascades that influence cell survival, proliferation, and differentiation.

  • Epigenetic Modification: Besides this compound, OAC2 is an Oct4-activating compound that can influence the epigenetic landscape.[3]

The combination of these molecules creates a cellular environment that first induces a plastic, proliferative state and then guides the cells towards a cardiac mesodermal fate, which subsequently differentiates into cardiomyocyte-like cells.

Nine_Chemical_Cocktail_Pathway cluster_9C 9-Chemical Cocktail (9C) This compound This compound Plastic_State Plastic, Proliferative State This compound->Plastic_State KDM5B Inhibition (Chromatin Remodeling) CHIR99021 CHIR99021 CHIR99021->Plastic_State Wnt Activation Other_SMs Other Small Molecules (A83-01, BIX01294, etc.) Other_SMs->Plastic_State Modulation of Multiple Signaling Pathways Fibroblast Human Fibroblast Fibroblast->Plastic_State 9C Treatment Cardiac_Mesoderm Cardiac Mesoderm Plastic_State->Cardiac_Mesoderm Cardiac Induction Medium iCM Cardiomyocyte-like Cell (iCM) Cardiac_Mesoderm->iCM Maturation

Workflow of fibroblast to iCM conversion using the 9C cocktail.

Conclusion

This compound, through its targeted inhibition of the histone demethylase KDM5B, plays a pivotal role in the chemical reprogramming of human fibroblasts into cardiomyocyte-like cells. Its ability to create a permissive epigenetic landscape is a critical initiating event that, in synergy with other small molecules targeting key developmental signaling pathways, drives this remarkable cellular transformation. Further optimization of this chemical approach holds significant promise for developing novel cell-based therapies for cardiac repair and for creating robust in vitro models for drug discovery and disease modeling.

References

The Core Principles of AS8351 in Cellular Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. Small molecules have emerged as powerful tools to direct these cell fate transitions, offering a safer and more controlled alternative to genetic methods. Among these, AS8351 has been identified as a key epigenetic modulator, particularly in the context of cardiac reprogramming. This technical guide provides an in-depth overview of the fundamental principles of this compound's action, its application in reprogramming cocktails, and the experimental methodologies involved.

This compound: An Epigenetic Modulator Targeting KDM5B

This compound is a small molecule that functions as an inhibitor of Lysine-Specific Demethylase 5B (KDM5B) , also known as JARID1B.[1][2][3] KDM5B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an open chromatin state, which is crucial for the activation of new gene expression programs required for cellular reprogramming.[1]

The mechanism of action of this compound involves its function as an iron chelator.[2] It competes with the co-factor α-ketoglutarate (α-KG) to bind to the Fe(II) ion within the Jumonji C (JmjC) domain of KDM5B, thereby inhibiting its demethylase activity.[1] This inhibition leads to the sustenance of active chromatin marks, facilitating the induction of target cell lineages, such as cardiomyocyte-like cells from fibroblasts.[1]

The 9-Compound (9C) Cocktail for Cardiac Reprogramming

This compound is a critical component of a nine-compound (9C) small molecule cocktail that has been successfully used to reprogram human fibroblasts into functional cardiomyocyte-like cells (iCMs).[4][5] This cocktail approach modulates multiple signaling pathways and epigenetic landscapes simultaneously to orchestrate the complex process of cell fate conversion.

Components of the 9-Compound Cocktail

The 9C cocktail comprises a synergistic combination of small molecules targeting various pathways essential for cardiac development and the suppression of the original fibroblast identity.

CompoundTarget/PathwayRole in Reprogramming
This compound KDM5B (Histone Demethylase) Maintains active chromatin state to facilitate gene expression changes. [1][2][3]
CHIR99021GSK3β inhibitorActivates the Wnt/β-catenin pathway, crucial for cardiac differentiation.[6][7]
A83-01TGF-β receptor inhibitorSuppresses the pro-fibrotic TGF-β pathway, a barrier to reprogramming.[8]
BIX01294G9a histone methyltransferase inhibitorAn epigenetic modulator that facilitates the reactivation of pluripotency-associated genes.[9]
SC1ERK1/Ras GTPase inhibitorModulates the MAPK/ERK signaling pathway.
Y-27632ROCK inhibitorEnhances cell survival and overcomes barriers to reprogramming.[9]
OAC2Oct4 activatorPromotes the expression of a key pluripotency factor.
SU16f--
JNJ-10198409--

Note: The specific targets and roles of SU16f and JNJ-10198409 in this context are less well-characterized in the provided search results.

Signaling Pathways and Experimental Workflow

The 9C cocktail works by guiding fibroblasts through a process that mimics aspects of natural cardiac development. The experimental workflow involves a multi-stage process of treating the source cells with specific combinations of these small molecules over time.

G cluster_0 Cellular Reprogramming Initiation cluster_1 Epigenetic & Signaling Modulation cluster_2 Cell Fate Conversion Fibroblasts Somatic Cells (e.g., Fibroblasts) Reprogramming_Cocktail 9-Compound Cocktail (including this compound) Fibroblasts->Reprogramming_Cocktail Treatment Epigenetic_Modulation Epigenetic Reprogramming (KDM5B Inhibition by this compound, G9a Inhibition by BIX01294) Reprogramming_Cocktail->Epigenetic_Modulation Induces Signaling_Modulation Signaling Pathway Modulation (Wnt Activation, TGF-β Inhibition) Reprogramming_Cocktail->Signaling_Modulation Induces Intermediate_Stage Cardiac Progenitor-like Stage Epigenetic_Modulation->Intermediate_Stage Facilitates Transition Signaling_Modulation->Intermediate_Stage Drives Differentiation Final_Cell_Type Functional Cardiomyocyte-like Cells (iCMs) Intermediate_Stage->Final_Cell_Type Maturation

Caption: Logical workflow of cellular reprogramming using the 9C cocktail.

Experimental Protocol: Induction of Cardiomyocyte-like Cells from Human Fibroblasts

The following is a representative protocol for the chemical induction of iCMs using the 9C cocktail, based on established methodologies.[5]

Materials:

  • Human fibroblasts (e.g., human foreskin fibroblasts, HFFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • 9C Medium (Basal medium such as DMEM/F12 supplemented with the 9-compound cocktail)

  • Cardiac Induction Medium (CIM) (Basal medium supplemented with specific growth factors)

  • Small molecules (this compound, CHIR99021, A83-01, BIX01294, SC1, Y-27632, OAC2, SU16f, JNJ-10198409)

  • Growth factors for CIM (e.g., BMP-4, Activin A, VEGF)

  • Cell culture plates and standard cell culture equipment

Procedure:

  • Cell Seeding: Plate human fibroblasts in fibroblast growth medium and culture until they reach approximately 80-90% confluency.

  • Initiation of Reprogramming: Replace the fibroblast growth medium with the 9C Medium.

  • 9C Treatment Phase: Culture the cells in the 9C Medium for a specified duration, typically around 6 days. The medium should be changed every 2-3 days.

  • Transition to Cardiac Induction Medium: After the 9C treatment phase, replace the medium with Cardiac Induction Medium (CIM).

  • Cardiac Induction Phase: Culture the cells in CIM for approximately 5 days to promote further differentiation and maturation into cardiomyocyte-like cells.

  • Maintenance and Observation: After the CIM phase, switch to a cardiomyocyte maintenance medium. Beating clusters of iCMs can typically be observed following this stage.

G Start Day 0: Seed Human Fibroblasts Treatment_9C Days 1-6: Treat with 9C Cocktail Start->Treatment_9C Treatment_CIM Days 7-11: Treat with Cardiac Induction Medium Treatment_9C->Treatment_CIM Observation Day 12 onwards: Observe for Beating iCMs Treatment_CIM->Observation

Caption: Experimental workflow for cardiac reprogramming with the 9C cocktail.

Quantitative Data and Reprogramming Efficiency

The efficiency of direct cardiac reprogramming using small molecule cocktails can vary depending on the specific protocol, cell source, and assessment methods.

Reprogramming CocktailCell TypeReprogramming EfficiencyFunctional ReadoutReference
9-Compound (9C) CocktailHuman Neonatal Dermal FibroblastsLow, but produces homogeneous and functional cellsBeating clusters, expression of cardiac proteins[4]
GMT + Sodium Butyrate, ICG-001, RARat Cardiac Fibroblasts~23%Upregulation of cardiac markers (cTnT, Myh6, Nkx2.5)[10]
GMT + Sodium Butyrate, ICG-001, RAHuman Cardiac Fibroblasts~25%Spontaneous beating in co-culture[10]

Conclusion

This compound plays a pivotal role in cellular reprogramming by acting as a specific inhibitor of the histone demethylase KDM5B. Its inclusion in multi-component small molecule cocktails, such as the 9C cocktail, is essential for overcoming the epigenetic barriers that prevent cell fate transitions. By understanding the core principles of this compound's mechanism of action and its synergistic interactions with other small molecules, researchers and drug development professionals can further optimize protocols for generating specific cell types for a wide range of applications in regenerative medicine and beyond. Continued research into the specific roles of each component in these cocktails will undoubtedly lead to more efficient and robust methods for cellular reprogramming.

References

Methodological & Application

Application Notes and Protocols for Fibroblast to Cardiomyocyte Conversion Using AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct cardiac reprogramming, the conversion of fibroblasts into cardiomyocyte-like cells, offers a promising strategy for regenerative medicine and disease modeling. This approach bypasses the need for pluripotent stem cell intermediates, providing a more direct route to generating functional cardiomyocytes. A key breakthrough in this field has been the use of small molecule cocktails to induce this cellular transformation. This document provides detailed protocols and application notes for the use of a nine-compound cocktail (9C), which includes AS8351, for the efficient conversion of human fibroblasts into chemically induced cardiomyocyte-like cells (ciCMs).

The 9C cocktail functions by orchestrating a complex interplay of signaling pathway modulation and epigenetic remodeling. This compound, a crucial component of this cocktail, acts as an inhibitor of the histone demethylase KDM5B (JARID1B)[1]. By inhibiting KDM5B, this compound helps to maintain an open chromatin state at key cardiac gene loci, facilitating their expression and promoting the cardiomyocyte fate[2][3]. This epigenetic modulation works in concert with other compounds in the 9C cocktail that target critical signaling pathways, such as Wnt and TGF-β, to guide the reprogramming process[3][4].

Quantitative Data Summary

The efficiency of fibroblast to cardiomyocyte conversion using the 9C protocol has been quantitatively assessed in various studies. The following tables summarize the key quantitative data regarding the composition of the small molecule cocktails and the reported conversion efficiencies.

Table 1: Composition of the 9C Medium [5]
Compound Final Concentration
CHIR9902110 µM
A83-011 µM
BIX012941 µM
This compound1 µM
SC11 µM
Y-2763210 µM
OAC-25 µM
SU16f5 µM
JNJ101984090.1 µM
Table 2: Composition of the Cardiac Induction Medium (CIM) [5]
Component Final Concentration
CHIR9902112 µM
BMP-425 ng/ml
Activin A10 ng/ml
VEGF10 ng/ml
Table 3: Reported Conversion Efficiencies
Metric Efficiency
Conversion of human fibroblasts into contractile cardiomyocyte-like cellsApproximately 7%[2]
Upregulation of cardiac markers (e.g., cardiac troponin T)Significant increase observed[6]
In vivo conversion of transplanted 9C-treated fibroblasts in infarcted mouse heartsEfficient conversion and enhanced heart function reported[3][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conversion of human fibroblasts into cardiomyocyte-like cells using the 9C cocktail.

Materials
  • Human fibroblasts (e.g., human foreskin fibroblasts, HFFs)

  • Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Basal medium for reprogramming (e.g., DMEM/F12 or RPMI 1640)

  • B27 supplement

  • N2 supplement

  • Insulin

  • Small molecules for 9C cocktail (see Table 1)

  • Growth factors for CIM (see Table 2)

  • Gelatin-coated cell culture plates

  • Standard cell culture equipment

Protocol

Stage 1: Induction with 9C Medium (Days 0-6)

  • Cell Seeding: Plate human fibroblasts onto gelatin-coated plates at a density of approximately 1 x 10^6 cells per 10-cm dish in fibroblast growth medium. Allow the cells to adhere and reach about 80-90% confluency.

  • Preparation of 9C Medium: Prepare the 9C medium by supplementing the chosen basal medium (e.g., DMEM/F12) with B27, N2, insulin, and the nine small molecules at the concentrations listed in Table 1.

  • Induction: On Day 0, replace the fibroblast growth medium with the freshly prepared 9C medium.

  • Media Changes: Change the 9C medium every two days for a total of 6 days.

Stage 2: Cardiac Induction with CIM (Days 7-11)

  • Preparation of Cardiac Induction Medium (CIM): Prepare the CIM by supplementing the basal medium with the components listed in Table 2.

  • Cardiac Induction: On Day 7, replace the 9C medium with the freshly prepared CIM.

  • Media Changes: Change the CIM every two days for a total of 5 days.

  • Observation: Starting around day 8-10 of the entire process, observe the cells daily for the appearance of spontaneously contracting clusters.

Stage 3: Maintenance and Characterization (Day 12 onwards)

  • Maintenance: After the CIM treatment, switch to a maintenance medium, which can be the basal medium supplemented with B27. Change the medium every 2-3 days.

  • Characterization: The resulting ciCMs can be characterized for cardiomyocyte-specific markers and function using techniques such as immunofluorescence staining for cardiac troponin T (cTnT) and α-actinin, and by observing spontaneous calcium transients.

Visualization of Pathways and Workflows

Signaling Pathways

The 9C cocktail modulates several key signaling pathways to drive fibroblast-to-cardiomyocyte reprogramming. The following diagram illustrates the proposed mechanism of action.

G Signaling Pathways in 9C-Mediated Cardiac Reprogramming cluster_cocktail 9C Small Molecule Cocktail cluster_pathways Cellular Processes cluster_outcome Reprogramming Outcome CHIR99021 CHIR99021 Wnt Wnt Signaling CHIR99021->Wnt Activates A8301 A83-01 TGFb TGF-β Signaling A8301->TGFb Inhibits BIX01294 BIX01294 Epigenetic Epigenetic State BIX01294->Epigenetic Modulates (G9a/GLP Inhibition) This compound This compound This compound->Epigenetic Modulates (KDM5B Inhibition) Other_SMs Other Small Molecules (SC1, Y-27632, OAC2, SU16f, JNJ10198409) Cardiac_Genes Cardiac Gene Expression Other_SMs->Cardiac_Genes Supportive Roles Wnt->Cardiac_Genes Promotes Mesoderm Specification TGFb->Cardiac_Genes Fibrotic Gene Suppression Epigenetic->Cardiac_Genes Open Chromatin at Cardiac Loci Cardiomyocyte Cardiomyocyte Phenotype Cardiac_Genes->Cardiomyocyte

Caption: Signaling pathways modulated by the 9C cocktail.

Experimental Workflow

The following diagram outlines the experimental workflow for the conversion of fibroblasts to cardiomyocytes using the 9C protocol.

G Experimental Workflow for Fibroblast to Cardiomyocyte Conversion Start Start with Human Fibroblasts Seed Seed Fibroblasts on Gelatin-Coated Plates Start->Seed Incubate_9C Incubate in 9C Medium (6 days) Seed->Incubate_9C Day 0 Incubate_CIM Incubate in Cardiac Induction Medium (CIM) (5 days) Incubate_9C->Incubate_CIM Day 7 Maintenance Culture in Maintenance Medium Incubate_CIM->Maintenance Day 12 Characterize Characterize Chemically Induced Cardiomyocytes (ciCMs) Maintenance->Characterize End Functional Cardiomyocyte- like Cells Characterize->End

Caption: Step-by-step workflow for ciCM generation.

Logical Relationships

The following diagram illustrates the logical relationship between the components of the 9C cocktail and their intended effects on cellular processes, leading to the desired outcome.

G Logical Relationships in 9C-Mediated Reprogramming cluster_inputs Inputs cluster_processes Cellular Processes cluster_intermediate Intermediate State cluster_output Output Fibroblasts Fibroblasts Plastic_State Plastic Cellular State Fibroblasts->Plastic_State Cocktail 9C Cocktail Epigenetic_Mod Epigenetic Modulation Cocktail->Epigenetic_Mod Signaling_Mod Signaling Pathway Modulation Cocktail->Signaling_Mod Epigenetic_Mod->Plastic_State Signaling_Mod->Plastic_State Cardiomyocytes Cardiomyocytes Plastic_State->Cardiomyocytes

Caption: Logical flow of 9C-induced cell fate conversion.

References

Revolutionizing Cardiac Regeneration: Application Notes for the 9-Component Small Molecule Cocktail with AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct reprogramming of somatic cells into desired cell types represents a paradigm shift in regenerative medicine. This document provides detailed application notes and protocols for utilizing a groundbreaking 9-component small molecule cocktail, which includes the potent KDM5B inhibitor AS8351, to efficiently reprogram human fibroblasts into functional cardiomyocyte-like cells (ciCMCs). This chemical-only approach circumvents the need for genetic manipulation, offering a safer and more scalable platform for cardiac regeneration research and therapeutic development.

The 9-component cocktail (9C) has been demonstrated to induce a cascade of events that epigenetically reprogram fibroblasts, leading to the activation of a cardiogenic gene program.[1][2][3] The resulting ciCMCs exhibit hallmark features of cardiomyocytes, including spontaneous contractions and expression of cardiac-specific markers.[1] this compound, a key component of this cocktail, functions as an inhibitor of KDM5B, a histone demethylase.[4][5] By inhibiting KDM5B, this compound helps to maintain active chromatin marks at key cardiac developmental gene loci, a crucial step in overcoming the epigenetic barriers of somatic cell identity.[5]

Data Presentation

The following tables summarize the composition of the 9-component cocktail (9C) and the subsequent Cardiac Induction Medium (CIM) used in the reprogramming protocol, as well as representative efficiency data.

Table 1: Composition of the 9-Component (9C) Small Molecule Cocktail

Small MoleculeTarget/FunctionConcentration
CHIR99021GSK3β inhibitor (Wnt signaling activator)10 µM
A83-01TGF-β receptor inhibitor1 µM
BIX01294G9a/GLP histone methyltransferase inhibitor1 µM
This compound KDM5B histone demethylase inhibitor 1 µM
SC1ERK1 inhibitor1 µM
Y-27632ROCK inhibitor10 µM
OAC2Oct4-activating compound5 µM
SU16FPDGF receptor inhibitor5 µM
JNJ10198409PDGF receptor inhibitor0.1 µM

Table 2: Composition of the Cardiac Induction Medium (CIM)

ComponentTarget/FunctionConcentration
CHIR99021GSK3β inhibitor (Wnt signaling activator)12 µM
BMP-4Induces cardiac mesoderm25 ng/mL
Activin APromotes cardiac differentiation10 ng/mL
VEGFPromotes vascularization and cardiomyocyte survival10 ng/mL

Table 3: Representative Reprogramming Efficiency

Starting Cell TypeTreatmentTimepointEfficiency (% cTnT+ cells)Reference
Human Foreskin Fibroblasts (HFF)9C Cocktail + CIMDay 30~6.6%[3]
Human Fetal Lung Fibroblasts (HFLF)9C Cocktail + CIMDay 30Similar to HFFs[3]

Experimental Protocols

This protocol is a general guideline based on published research.[6] Optimization may be required for different fibroblast cell lines.

Materials:

  • Human fibroblasts (e.g., Human Foreskin Fibroblasts - HFFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • 9C Medium: Basal medium (e.g., DMEM/F12) supplemented with the 9 small molecules at the concentrations listed in Table 1.

  • Cardiac Induction Medium (CIM): Basal medium supplemented with the components listed in Table 2.

  • Human cardiomyocyte-conditioned medium (optional, for maturation)

  • Tissue culture plates

  • Standard cell culture equipment

Protocol:

  • Cell Seeding: Plate human fibroblasts in fibroblast growth medium on gelatin-coated tissue culture plates. Allow cells to reach approximately 80-90% confluency.

  • Initiation of Reprogramming:

    • Aspirate the fibroblast growth medium.

    • Wash the cells once with PBS.

    • Add the 9C Medium to the cells.

  • 9C Treatment Phase:

    • Culture the cells in the 9C Medium for 6 days.

    • Replace with fresh 9C Medium every 2 days.

  • Cardiac Induction Phase:

    • After 6 days of 9C treatment, aspirate the 9C Medium.

    • Wash the cells once with PBS.

    • Add the Cardiac Induction Medium (CIM) to the cells.

  • CIM Treatment and Maturation:

    • Culture the cells in CIM for at least 5 days. Replace with fresh CIM every 2 days.

    • Observe the cells for the appearance of spontaneously contracting clusters, which can typically be seen between days 20 and 30 of the entire process.[3]

    • For further maturation, the medium can be switched to a cardiomyocyte-conditioned medium.

  • Characterization of ciCMCs:

    • Immunofluorescence: Stain for cardiac-specific markers such as cardiac Troponin T (cTnT), α-actinin, and Connexin 43.

    • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fluo-4 AM) to visualize calcium transients in beating cells.

    • Electrophysiology: Perform patch-clamp analysis to characterize the action potentials of the ciCMCs.

    • Gene Expression Analysis: Use qRT-PCR or RNA-seq to analyze the expression of cardiac-specific genes.

Visualizations

Signaling Pathways in Cardiac Reprogramming

The 9-component cocktail with this compound modulates a complex network of signaling pathways to orchestrate the conversion of fibroblasts into cardiomyocytes. The diagram below illustrates the key pathways targeted by the small molecules.

Signaling_Pathways cluster_cocktail 9-Component Small Molecule Cocktail cluster_pathways Cellular Processes & Signaling Pathways cluster_outcome Cellular Fate CHIR99021 CHIR99021 Wnt Wnt Signaling CHIR99021->Wnt Activates A8301 A83-01 TGFbeta TGF-β Signaling A8301->TGFbeta Inhibits BIX01294 BIX01294 Epigenetic Epigenetic Reprogramming BIX01294->Epigenetic Modulates This compound This compound This compound->Epigenetic Modulates (KDM5B inhibition) SC1 SC1 ERK ERK Signaling SC1->ERK Inhibits Y27632 Y-27632 ROCK ROCK Signaling Y27632->ROCK Inhibits OAC2 OAC2 Pluripotency Pluripotency Factors OAC2->Pluripotency Activates SU16F_JNJ SU16F & JNJ10198409 PDGFR PDGFR Signaling SU16F_JNJ->PDGFR Inhibits Cardiomyocyte Cardiomyocyte-like Cell Wnt->Cardiomyocyte Fibroblast Fibroblast TGFbeta->Fibroblast Maintains Fibroblast Identity Epigenetic->Cardiomyocyte ERK->Fibroblast Maintains Fibroblast Identity ROCK->Fibroblast Maintains Fibroblast Identity Pluripotency->Cardiomyocyte PDGFR->Fibroblast Maintains Fibroblast Identity Fibroblast->Cardiomyocyte Reprogramming

Caption: Key signaling pathways modulated by the 9-component cocktail.

Experimental Workflow

The following diagram outlines the major steps and timeline for the direct cardiac reprogramming of human fibroblasts using the 9C cocktail and CIM.

Experimental_Workflow cluster_prep Preparation cluster_reprogramming Reprogramming cluster_analysis Analysis Seed Seed Human Fibroblasts C9_Treatment Treat with 9C Medium (6 Days) Seed->C9_Treatment Day 0 CIM_Treatment Treat with Cardiac Induction Medium (≥5 Days) C9_Treatment->CIM_Treatment Day 6 Observe Observe for Contractions (Days 20-30) CIM_Treatment->Observe Day 11 onwards Characterize Characterize ciCMCs Observe->Characterize

Caption: Experimental workflow for fibroblast to cardiomyocyte reprogramming.

Logical Relationship of Key Components

This diagram illustrates the logical relationship between the key inputs, processes, and outputs of the chemical reprogramming method.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Fibroblasts Human Fibroblasts Reprogramming Chemical Reprogramming Fibroblasts->Reprogramming Cocktail 9-Component Cocktail (with this compound) Cocktail->Reprogramming CIM Cardiac Induction Medium CIM->Reprogramming ciCMCs Functional Cardiomyocyte-like Cells Reprogramming->ciCMCs Markers Expression of Cardiac Markers ciCMCs->Markers Contractions Spontaneous Contractions ciCMCs->Contractions

Caption: Logical flow from inputs to outputs in chemical reprogramming.

References

AS8351 in combination with other small molecules for cell conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS8351 is a small molecule identified as a potent tool in the field of cellular reprogramming, particularly in the direct conversion of somatic cells into other desired cell types.[1] This compound, in combination with other small molecules, has been demonstrated to facilitate the transdifferentiation of human fibroblasts into functional cardiomyocytes, offering a promising avenue for regenerative medicine and disease modeling.[2][3] These application notes provide a comprehensive overview of the use of this compound in cell conversion protocols, with a focus on its application in cardiac reprogramming. Detailed protocols, data presentation, and visualizations of the underlying mechanisms are included to guide researchers in utilizing this innovative approach.

Mechanism of Action

This compound functions as an inhibitor of the JmjC-domain-containing histone demethylase (JmjC-KDM) family, specifically targeting KDM5.[4] By inhibiting this enzyme, this compound helps to maintain the active histone mark H3K4 methylation at the genomic loci of key developmental genes.[5] This epigenetic modification leads to a more open chromatin conformation, allowing for the binding of transcription factors and the activation of gene expression programs essential for cardiac development.[2] In the context of the well-established 9-compound (9C) cocktail for cardiac reprogramming, this compound's role is to epigenetically prime the fibroblasts, making them more receptive to cardiogenic signals induced by other small molecules in the cocktail.

Application: Direct Conversion of Human Fibroblasts to Cardiomyocytes

A seminal study by Cao et al. (2016) demonstrated the successful conversion of human fibroblasts into chemically-induced cardiomyocyte-like cells (ciCMCs) using a cocktail of nine small molecules, including this compound.[3][6] This nine-compound (9C) cocktail circumvents the need for genetic manipulation, offering a safer and more clinically translatable approach to generating cardiomyocytes.[7]

Quantitative Data Summary

The following table summarizes the composition of the 9C cocktail used for the initial phase of fibroblast-to-cardiomyocyte conversion.

Small MoleculeTarget/FunctionConcentration
CHIR99021GSK3 inhibitor (Wnt signaling activator)10 µM
A83-01TGF-β/Activin/Nodal receptor inhibitor1 µM
BIX01294G9a histone methyltransferase inhibitor1 µM
This compound JmjC histone demethylase inhibitor 1 µM
SC1ERK1/Ras GTPase inhibitor1 µM
Y-27632ROCK inhibitor10 µM
OAC2Oct4 activator5 µM
SU16FPDGF receptor inhibitor5 µM
JNJ-10198409PDGF receptor inhibitor0.1 µM

Table 1: Composition of the 9C Small Molecule Cocktail for Cardiac Reprogramming.[8]

Following treatment with the 9C cocktail, the cells are cultured in a cardiac induction medium to further promote differentiation and maturation. The efficiency of this chemical reprogramming approach resulted in approximately 6.6% of the cells becoming cardiac troponin T positive after 30 days.[6] The resulting ciCMCs were observed to be uniformly contractile and exhibited transcriptional and electrophysiological properties similar to early-stage human cardiomyocytes.[3][6]

Experimental Protocols

This section provides a detailed protocol for the chemical reprogramming of human fibroblasts into cardiomyocytes based on the work of Cao et al. (2016).

Materials
  • Human fibroblasts (e.g., human foreskin fibroblasts, HFFs)

  • Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS)

  • 9C Small Molecule Cocktail (see Table 1 for components and concentrations)

  • Cardiac Induction Medium (CIM):

    • Basal medium (e.g., RPMI 1640 with B27 supplement)

    • CHIR99021 (12 µM)[8]

    • Activin A (10 ng/mL)[8]

    • BMP4 (25 ng/mL)[8]

    • VEGF (10 ng/mL)[8]

  • Human cardiomyocyte-conditioned medium (for maturation phase)

  • Cell culture plates and consumables

  • Incubator (37°C, 5% CO2)

Protocol

Phase 1: Induction with 9C Cocktail (Days 0-6)

  • Plate human fibroblasts in fibroblast growth medium at an appropriate density in a cell culture plate.

  • Allow the cells to attach and grow to confluency.

  • On Day 0, replace the fibroblast growth medium with the 9C medium.

  • Culture the cells in the 9C medium for 6 days, replacing the medium every 2 days.

Phase 2: Cardiac Induction (Days 7-11)

  • On Day 7, aspirate the 9C medium and replace it with the Cardiac Induction Medium (CIM).

  • Culture the cells in CIM for 5 days, replacing the medium every 2 days.

Phase 3: Maturation (Day 12 onwards)

  • On Day 12, switch the medium to human cardiomyocyte-conditioned medium.

  • Continue to culture the cells, observing for the emergence of contracting clusters of ciCMCs. The medium should be changed every 2-3 days. Spontaneously beating cells are typically observed from day 30 onwards.[6]

Characterization of Chemically-Induced Cardiomyocytes (ciCMCs)
  • Immunofluorescence: Stain for cardiac-specific markers such as cardiac Troponin T (cTnT), α-actinin, and Nkx2.5 to confirm cardiomyocyte identity.

  • Gene Expression Analysis: Perform qRT-PCR or RNA-sequencing to analyze the expression of cardiac-specific genes.

  • Electrophysiology: Use techniques like patch-clamping to measure action potentials and assess the electrophysiological properties of the ciCMCs.

  • Calcium Imaging: Monitor intracellular calcium transients to evaluate the functional properties of the contractile cells.

Visualizations

Signaling Pathways in Cardiac Reprogramming

G cluster_small_molecules Small Molecule Cocktail cluster_cellular_processes Cellular Processes cluster_outcome Outcome This compound This compound Epigenetic_Mod Epigenetic Modification This compound->Epigenetic_Mod Inhibits KDM5 (H3K4 demethylation) CHIR99021 CHIR99021 Signaling_Pathways Signaling Pathways CHIR99021->Signaling_Pathways Activates Wnt A83_01 A83-01 A83_01->Signaling_Pathways Inhibits TGF-β BIX01294 BIX01294 BIX01294->Epigenetic_Mod Inhibits G9a (H3K9 methylation) Other_SMs Other SMs (SC1, Y-27632, etc.) Other_SMs->Signaling_Pathways Cardiac_Activation Cardiac Gene Activation Epigenetic_Mod->Cardiac_Activation Fibroblast_Silencing Fibroblast Gene Silencing Signaling_Pathways->Fibroblast_Silencing Signaling_Pathways->Cardiac_Activation Cardiomyocyte Cardiomyocyte Conversion Fibroblast_Silencing->Cardiomyocyte Cardiac_Activation->Cardiomyocyte

A diagram of the signaling pathways involved in chemical reprogramming.

Experimental Workflow for Fibroblast to Cardiomyocyte Conversion

G start Human Fibroblasts phase1 Phase 1: Induction (Days 0-6) 9C Small Molecule Cocktail start->phase1 phase2 Phase 2: Cardiac Induction (Days 7-11) CIM (CHIR, Activin A, BMP4, VEGF) phase1->phase2 phase3 Phase 3: Maturation (Day 12+) Cardiomyocyte Conditioned Medium phase2->phase3 end Functional Cardiomyocytes (ciCMCs) phase3->end

A diagram illustrating the experimental workflow.

Conclusion

This compound, as a key component of a powerful small molecule cocktail, represents a significant advancement in the field of cellular reprogramming. The ability to chemically induce the conversion of fibroblasts into cardiomyocytes opens up new possibilities for developing cell-based therapies for cardiac diseases, creating more relevant in vitro models for drug screening, and advancing our fundamental understanding of cell fate determination. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound and other small molecules in their own cell conversion studies.

References

Generating Functional Cardiomyocytes with an AS8351-Containing Cocktail: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct reprogramming of somatic cells into functional cardiomyocytes holds immense promise for regenerative medicine, disease modeling, and drug discovery. This document provides detailed application notes and protocols for the generation of functional human cardiomyocytes from fibroblasts using a chemically defined cocktail of nine small molecules (9C), which includes the KDM5B inhibitor AS8351. This method, originally described by Cao et al. (2016), offers a powerful tool for producing cardiomyocyte-like cells without the need for genetic manipulation.[1]

The 9C cocktail facilitates the conversion of human fibroblasts into chemically induced cardiomyocyte-like cells (ciCMs) that exhibit spontaneous contractions and share transcriptional, epigenetic, and electrophysiological properties with human cardiomyocytes.[1] The process involves a three-step approach: an initial treatment with the 9C cocktail, followed by incubation in a cardiac induction medium, and finally, maturation in a cardiomyocyte-conditioned medium.[2]

Data Presentation

The efficiency of converting human fibroblasts into cardiomyocytes using the 9C cocktail has been quantified by assessing the percentage of cells expressing the cardiac-specific marker, cardiac Troponin T (cTnT).

Cell Type Treatment Marker Efficiency (%) Day of Analysis Reference
Human Foreskin Fibroblasts (HFFs)9C CocktailcTnT~7%30
Human Foreskin Fibroblasts (HFFs)9C CocktailcTnT6.6 ± 0.4%30

Experimental Protocols

Culture of Human Fibroblasts
  • Cell Lines: Human foreskin fibroblasts (HFFs) or other human fibroblast cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency. Use TrypLE Express to detach cells and re-plate at a suitable density.

Cardiomyocyte Differentiation Protocol

This protocol is adapted from Cao et al. (2016) and is divided into three main stages.

Stage 1: 9C Cocktail Treatment (Days 0-6)

  • Cell Seeding: Plate human fibroblasts onto Matrigel-coated plates at a density of 2 x 10^4 cells/cm².

  • 9C Medium Preparation: Prepare the 9C medium by supplementing the basal medium (DMEM/F12 with 1% N2 supplement, 2% B27 supplement, and 1% Penicillin-Streptomycin) with the following nine small molecules at the indicated final concentrations:

    • CHIR99021: 10 µM

    • A83-01: 1 µM

    • BIX01294: 1 µM

    • This compound: 1 µM

    • SC1: 1 µM

    • Y-27632: 10 µM

    • OAC-2: 5 µM

    • SU16f: 5 µM

    • JNJ10198409: 0.1 µM

  • Treatment: On day 0, replace the fibroblast culture medium with the freshly prepared 9C medium.

  • Medium Change: Change the 9C medium every two days for a total of 6 days.

Stage 2: Cardiac Induction (Days 7-11)

  • Cardiac Induction Medium (CIM) Preparation: Prepare the CIM by supplementing the basal medium with the following components:

    • CHIR99021: 12 µM

    • BMP4: 25 ng/ml

    • Activin A: 10 ng/ml

    • VEGF: 10 ng/ml

  • Induction: On day 7, aspirate the 9C medium and replace it with CIM.

  • Medium Change: Change the CIM every two days for a total of 5 days.[3]

Stage 3: Maturation (Day 12 onwards)

  • Maturation Medium: Switch to a cardiomyocyte maturation medium. This can be a commercially available cardiomyocyte maintenance medium or a conditioned medium from primary human cardiomyocytes.[2]

  • Observation: Spontaneously contracting cells can typically be observed from day 30 onwards.[2]

Characterization of Chemically Induced Cardiomyocytes (ciCMs)

a) Immunofluorescence Staining for Cardiac Markers

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against cardiac markers such as cardiac Troponin T (cTnT) and α-actinin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

b) Gene Expression Analysis by Quantitative PCR (qPCR)

  • RNA Isolation: Isolate total RNA from the cells at different stages of differentiation using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for key cardiac genes (e.g., TNNT2, MYH6, NKX2-5) and fibroblast genes (e.g., THY1, COL1A1) to assess the change in gene expression profiles.

c) Electrophysiological Analysis

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on spontaneously beating ciCMs to measure action potentials and ion channel currents.[3]

  • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fluo-4 AM) to visualize and quantify intracellular calcium transients, which are characteristic of functional cardiomyocytes.

Mandatory Visualizations

Signaling Pathways in 9C-Mediated Cardiac Reprogramming

G cluster_cocktail 9C Small Molecule Cocktail CHIR99021 CHIR99021 Wnt Wnt/β-catenin Pathway CHIR99021->Wnt Activates A8301 A83-01 TGFb TGF-β Pathway A8301->TGFb Inhibits BIX01294 BIX01294 Histone_Methylation Histone Demethylation (KDM5B) BIX01294->Histone_Methylation Inhibits G9a/GLP This compound This compound This compound->Histone_Methylation Inhibits KDM5B SC1 SC1 Cardiac_Progenitors Cardiac Progenitor Specification SC1->Cardiac_Progenitors Promotes Y27632 Y-27632 ROCK ROCK Signaling Y27632->ROCK Inhibits OAC2 OAC-2 Epigenetic_Remodeling Epigenetic Remodeling (Open Chromatin) OAC2->Epigenetic_Remodeling Modulates SU16f SU16f PDGFR_VEGFR PDGFR/VEGFR Signaling SU16f->PDGFR_VEGFR Inhibits JNJ10198409 JNJ10198409 JNJ10198409->PDGFR_VEGFR Inhibits Mesenchymal_to_Epithelial Mesenchymal-to-Epithelial Transition (MET) Wnt->Mesenchymal_to_Epithelial TGFb->Mesenchymal_to_Epithelial Histone_Methylation->Epigenetic_Remodeling ROCK->Mesenchymal_to_Epithelial PDGFR_VEGFR->Cardiac_Progenitors Epigenetic_Remodeling->Cardiac_Progenitors Mesenchymal_to_Epithelial->Cardiac_Progenitors Cardiomyocyte_Differentiation Cardiomyocyte Differentiation & Maturation Cardiac_Progenitors->Cardiomyocyte_Differentiation

Caption: Putative signaling pathways modulated by the 9C cocktail for cardiac reprogramming.

Experimental Workflow for Generating ciCMs

G Start Start: Human Fibroblasts Culture Stage1 Stage 1: 9C Cocktail Treatment (Days 0-6) Start->Stage1 Stage2 Stage 2: Cardiac Induction Medium (CIM) (Days 7-11) Stage1->Stage2 Stage3 Stage 3: Maturation (Day 12 onwards) Stage2->Stage3 Characterization Characterization of ciCMs Stage3->Characterization Immuno Immunofluorescence (cTnT, α-actinin) Characterization->Immuno qPCR qPCR (Cardiac Gene Expression) Characterization->qPCR Electro Electrophysiology (Action Potentials, Ca2+ Transients) Characterization->Electro

Caption: Experimental workflow for the generation and characterization of ciCMs.

References

Application Notes and Protocols for AS8351 in Fibroblast Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AS8351 (also known as NSC51355) is a cell-permeable small molecule inhibitor of Lysine Demethylase 5B (KDM5B), also known as JARID1B. KDM5B is a histone demethylase that specifically removes di- and tri-methylation from lysine 4 of histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. By inhibiting KDM5B, this compound treatment leads to an increase in global H3K4me3 levels, thereby modulating gene expression and influencing cell fate.

In the context of fibroblast biology, KDM5B has been identified as a key epigenetic mediator of pathological cardiac fibrosis. Inhibition of KDM5B in cardiac fibroblasts has been shown to constrain their transition into profibrogenic myofibroblasts and suppress fibrotic responses. Furthermore, this compound has been utilized as a key component in a chemical cocktail to directly reprogram human fibroblasts into cardiomyocyte-like cells, highlighting its potent ability to alter fibroblast cell identity.

These application notes provide protocols for the use of this compound in fibroblast cell culture to study its effects on fibroblast activation, reprogramming, and associated signaling pathways.

Compound Specifications and Storage

A summary of the key specifications for this compound is provided below.

PropertyValue
Synonyms NSC51355
CAS Number 796-42-9
Molecular Formula C₁₇H₁₃N₃O₂
Molecular Weight 291.3 g/mol
Purity >98%
Solubility DMSO (up to 45 mg/mL), DMF (up to 30 mg/mL), Ethanol (up to 10 mg/mL, requires warming)
Storage Store lyophilized powder at -20°C, desiccated, for up to 24 months. Store stock solutions in aliquots at -20°C for up to 1 month to avoid freeze/thaw cycles.[1][2]

Mechanism of Action: KDM5B Inhibition

This compound functions by inhibiting the enzymatic activity of KDM5B. This enzyme is part of the JmjC domain-containing family of histone demethylases, which require iron (Fe(II)) and α-ketoglutarate as co-factors to remove methyl groups from histones.[3] By inhibiting KDM5B, this compound prevents the demethylation of H3K4me3, a key epigenetic mark for gene activation. In fibroblasts, KDM5B upregulation is associated with a profibrotic state. Inhibition of KDM5B leads to increased H3K4me3 at the promoters of anti-fibrotic genes, such as ATF3, which in turn suppresses the TGF-β signaling pathway and the expression of profibrotic genes like collagen.

KDM5B_Pathway cluster_nucleus Nucleus This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibition H3K4me3 H3K4me3 (Active Mark) KDM5B->H3K4me3 Demethylates H3K4me2 H3K4me2 (Inactive Mark) H3K4me3->H3K4me2 AntiFibrotic_Gene Anti-Fibrotic Genes (e.g., ATF3) H3K4me3->AntiFibrotic_Gene Promotes Expression TGFB_Signal TGF-β Signaling (Downstream Effectors) AntiFibrotic_Gene->TGFB_Signal Inhibits ProFibrotic_Gene Pro-Fibrotic Genes (e.g., COL1A1, ACTA2) TGFB_Signal->ProFibrotic_Gene Promotes Expression

Caption: this compound inhibits KDM5B, increasing H3K4me3 and anti-fibrotic gene expression.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for experimental consistency.

  • Reconstitution: this compound is supplied as a lyophilized powder.[1][2] To prepare a high-concentration stock, for example, a 15 mM stock, reconstitute 5 mg of the powder in 1.14 mL of sterile, anhydrous DMSO.[1][2]

  • Solubilization: Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C. Avoid repeated freeze-thaw cycles.[1][2]

General Workflow for Fibroblast Treatment

The following diagram outlines a typical experimental workflow for treating cultured fibroblasts with this compound.

Workflow start Start: Culture Primary Human Fibroblasts seed Seed Fibroblasts into Multi-well Plates start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere prepare Prepare Working Dilutions of this compound from Stock adhere->prepare treat Replace Media with This compound-containing Media prepare->treat incubate Incubate for Desired Duration (e.g., 24-72h) treat->incubate analyze Perform Downstream Analysis incubate->analyze end End analyze->end

Caption: Standard workflow for in vitro treatment of fibroblasts with this compound.

Dosage and Administration for Fibroblast Reprogramming

This compound was used as part of a nine-compound (9C) cocktail to directly reprogram human foreskin fibroblasts into cardiomyocyte-like cells. The treatment involves a multi-stage process where the composition of the media is changed over time.

Recommended Concentration in Cocktail:

  • This compound: 5 µM

Protocol Outline:

  • Stage 1 (Days 0-4): Culture human fibroblasts in media supplemented with the full 9-compound cocktail, including 5 µM this compound.

  • Subsequent Stages: The composition of the small molecule cocktail is altered in subsequent stages to guide differentiation towards a cardiac lineage. Refer to the primary literature (Cao et al., 2016, Cell Stem Cell) for the detailed multi-stage protocol.

Protocol for Inhibition of Fibroblast Activation

To study the role of this compound in preventing fibroblast-to-myofibroblast differentiation, a pro-fibrotic stimulus like TGF-β is typically used.

  • Cell Seeding: Seed primary human fibroblasts (e.g., cardiac or dermal fibroblasts) in a suitable plate format (e.g., 6-well for protein/RNA, 96-well for imaging) at a density that allows them to be sub-confluent at the time of treatment.

  • Pre-treatment (Optional): Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours before adding the pro-fibrotic stimulus.

  • Stimulation: Add TGF-β1 to the culture medium at a final concentration of 5-10 ng/mL, in the continued presence of this compound. Include a vehicle control (DMSO) and a TGF-β1 only control.

  • Incubation: Incubate the cells for 24 to 72 hours, depending on the desired endpoint.

  • Analysis: Assess fibroblast activation by measuring:

    • Gene Expression (qRT-PCR): Analyze mRNA levels of profibrotic markers such as ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).

    • Protein Expression (Western Blot/Immunofluorescence): Analyze protein levels of α-SMA and Collagen I. Immunofluorescence can be used to visualize the incorporation of α-SMA into stress fibers, a hallmark of myofibroblast differentiation.

Data Summary Table

The following table summarizes the recommended starting concentrations for this compound in key fibroblast applications. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

ApplicationCell TypeRecommended Concentration RangeTreatment DurationNotes
Cellular Reprogramming Human Foreskin Fibroblasts5 µM (in 9-compound cocktail)4+ days (multi-stage protocol)Used to initiate reprogramming towards a cardiac lineage.
Inhibition of Activation Cardiac/Dermal Fibroblasts1 - 10 µM24 - 72 hoursUsed to prevent TGF-β-induced myofibroblast differentiation.

Disclaimer: The protocols and concentrations provided are intended as a starting point for research. Optimization may be required for different fibroblast sources, passage numbers, and experimental setups. Always include appropriate vehicle and positive controls.

References

Troubleshooting & Optimization

Troubleshooting low efficiency in AS8351 cardiac reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS8351-mediated cardiac reprogramming. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low reprogramming efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cardiac reprogramming?

This compound is a small molecule inhibitor of the lysine-specific demethylase 5B (KDM5B).[1][2] In the context of cardiac reprogramming, this compound is a key component of a nine-compound cocktail (9C) used to convert human fibroblasts into cardiomyocyte-like cells.[3][4] Its primary function is to induce and maintain active chromatin marks at key cardiac gene loci, thereby facilitating the transcriptional activation of genes essential for cardiomyocyte differentiation.[1][2] this compound achieves this by inhibiting KDM5B, a histone demethylase that removes activating methyl groups (H3K4me2/3) from histone H3.[5]

Q2: What is the typical efficiency of cardiac reprogramming using the nine-small-molecule cocktail (9C) containing this compound?

Direct reprogramming of human fibroblasts into cardiomyocyte-like cells using the 9C cocktail has been reported to yield varying efficiencies. Some studies have demonstrated the generation of spontaneously contracting cardiomyocyte-like cells, with other reports indicating that the 9C treatment leads to a more open-chromatin conformation at key heart developmental genes.[4] It is important to note that reprogramming efficiency can be influenced by numerous factors, including the starting fibroblast population, culture conditions, and the precise timing and concentration of small molecule administration.

Q3: Can this compound be used alone for cardiac reprogramming?

This compound is most effective as part of a multi-component small molecule cocktail.[3][4] The other components of the 9C cocktail target various signaling pathways, such as Wnt and TGF-β, which are also critical for overcoming the barriers to reprogramming and directing cell fate towards a cardiac lineage.[6][7]

Troubleshooting Guide: Low Reprogramming Efficiency

Low efficiency in converting fibroblasts to cardiomyocyte-like cells is a common challenge. Below are potential causes and recommended troubleshooting steps when using the this compound-containing 9C cocktail.

Potential Issue Possible Cause(s) Recommended Troubleshooting Steps
Low expression of cardiac markers (e.g., cTnT, α-actinin) Incomplete epigenetic reprogramming.- Verify this compound activity: Ensure the this compound stock solution is fresh and has been stored correctly to maintain its inhibitory activity against KDM5B. - Optimize this compound concentration: While the standard protocol provides a starting concentration, the optimal concentration may vary depending on the fibroblast source and cell density. Perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Suboptimal inhibition of pro-fibrotic pathways.- Assess the activity of other cocktail components: Ensure that other small molecules in the cocktail, particularly inhibitors of TGF-β (A83-01) and Wnt signaling, are potent and used at their optimal concentrations. These pathways are known barriers to cardiac reprogramming.[6][7]
Poor cell viability or proliferation Cytotoxicity from the small molecule cocktail.- Staggered administration: Instead of adding all nine compounds simultaneously, consider a stepwise or staggered addition to reduce initial cellular stress. - Optimize cell density: Ensure an optimal starting cell density. Too low a density can lead to poor cell survival, while over-confluency can inhibit the reprogramming process.
Inadequate culture conditions.- Media and supplements: Use high-quality media and supplements as specified in the protocol. Ensure all components are fresh and properly stored. - Oxygen tension: Some studies suggest that a short-term pretreatment of fibroblasts with low oxygen levels can improve reprogramming efficiency.
Lack of spontaneous beating Incomplete functional maturation of induced cardiomyocyte-like cells.- Prolonged culture: Functional maturation, including the development of spontaneous contractions, can take several weeks. Extend the culture period and continue to monitor for beating activity. - Co-culture with cardiomyocytes: Co-culturing with neonatal cardiomyocytes can provide essential cues for the maturation of induced cells.
Variability between experiments Inconsistency in starting cell population.- Fibroblast source: Use a consistent source of fibroblasts (e.g., specific donor, passage number) as reprogramming efficiency can be highly dependent on the origin and age of the cells. - Cell passage number: Use low-passage fibroblasts, as higher passage numbers can lead to decreased reprogramming potential.

Experimental Protocols

Protocol: Direct Cardiac Reprogramming of Human Fibroblasts Using a 9-Small-Molecule Cocktail (9C)

This protocol is a summary based on published methods for the chemical induction of cardiomyocyte-like cells from human fibroblasts.

Materials:

  • Human fibroblasts (low passage)

  • Fibroblast growth medium

  • 9C Medium (see table below for composition)

  • Cardiac Induction Medium (CIM) (see table below for composition)

  • Tissue culture plates

  • This compound and other small molecules

9C Medium and Cardiac Induction Medium Composition:

Component 9C Medium Concentration Cardiac Induction Medium (CIM) Concentration
CHIR9902110 µM12 µM
A83-011 µM-
BIX012941 µM-
This compound 1 µM -
SC11 µM-
Y-2763210 µM-
OAC-25 µM-
SU16f5 µM-
JNJ101984090.1 µM-
BMP-4-25 ng/ml
Activin A-10 ng/ml
VEGF-10 ng/ml

Procedure:

  • Cell Plating: Plate human fibroblasts at an appropriate density in fibroblast growth medium and allow them to attach overnight.

  • Induction - Day 0: Replace the fibroblast growth medium with the 9C Medium.

  • Medium Change: Refresh the 9C Medium every 2 days for a total of 6 days.

  • Maturation - Day 6: After 6 days of treatment with the 9C cocktail, replace the medium with Cardiac Induction Medium (CIM).

  • Continued Maturation: Culture the cells in CIM for at least 5 more days, refreshing the medium every 2 days.

  • Analysis: After a total of 11 days or longer, assess the cells for the expression of cardiac-specific markers (e.g., cTnT, α-actinin) by immunofluorescence staining or qPCR. Monitor for the appearance of spontaneously contracting cells.

Visualizations

This compound Experimental Workflow

AS8351_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_maturation Maturation Phase cluster_analysis Analysis fibroblasts Plate Human Fibroblasts day0 Day 0: Add 9C Medium (with this compound) fibroblasts->day0 Start Reprogramming day2_4 Days 2, 4: Refresh 9C Medium day0->day2_4 day6 Day 6: Switch to Cardiac Induction Medium day2_4->day6 day8_10 Days 8, 10: Refresh CIM day6->day8_10 day11_plus Day 11+: Assess Reprogramming day8_10->day11_plus markers Cardiac Markers (cTnT, α-actinin) day11_plus->markers beating Spontaneous Beating day11_plus->beating

Caption: Experimental workflow for cardiac reprogramming using the 9C cocktail.

This compound Signaling Pathway

AS8351_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Removes methyl groups CardiacGenes Cardiac-Specific Gene Loci H3K4me3->CardiacGenes Maintains active state Transcription Gene Transcription CardiacGenes->Transcription Cardiomyocyte Cardiomyocyte Differentiation Transcription->Cardiomyocyte

Caption: this compound inhibits KDM5B, leading to increased H3K4me3 and cardiac gene expression.

Troubleshooting Logic Flow

Troubleshooting_Logic start Low Reprogramming Efficiency Observed check_reagents Verify Reagent Quality (this compound, other small molecules, media, supplements) start->check_reagents check_cells Assess Starting Cell Population (Source, Passage #, Density) start->check_cells check_protocol Review Protocol Execution (Timing, Concentrations) start->check_protocol optimize_concentration Perform Dose-Response for this compound check_reagents->optimize_concentration extend_culture Extend Maturation Phase check_cells->extend_culture optimize_timing Test Staggered Small Molecule Addition check_protocol->optimize_timing re_evaluate Re-evaluate Reprogramming Efficiency optimize_concentration->re_evaluate optimize_timing->re_evaluate extend_culture->re_evaluate

Caption: Logical flow for troubleshooting low cardiac reprogramming efficiency.

References

Technical Support Center: Optimizing AS8351 Concentration for Cardiomyocyte Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of AS8351 in cardiomyocyte differentiation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cardiomyocyte differentiation?

A1: this compound is a small molecule that functions as a KDM5B inhibitor. By inhibiting KDM5B, this compound helps to induce and maintain active chromatin marks, which facilitates the differentiation of pluripotent stem cells (PSCs) into cardiomyocyte-like cells.

Q2: What is the optimal concentration of this compound for cardiomyocyte differentiation?

A2: The optimal concentration of this compound can vary depending on the specific pluripotent stem cell line and the differentiation protocol being used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions. A starting point for optimization could be a range from 0.1 µM to 5 µM.

Q3: When should this compound be added to the differentiation culture?

A3: The timing of this compound addition is a critical parameter that needs to be optimized. Typically, in protocols involving temporal modulation of Wnt signaling, this compound may be included during the initial stages of differentiation, often in combination with a GSK3β inhibitor like CHIR99021, to promote cardiac mesoderm specification.

Q4: Can this compound be used in combination with other small molecules?

A4: Yes, this compound is often used in combination with other small molecules that modulate key signaling pathways in cardiac development. A common combination is with a GSK3β inhibitor (e.g., CHIR99021) to activate Wnt signaling, followed by a Wnt inhibitor (e.g., IWP2 or IWR-1) to promote cardiomyocyte specification.[1]

Q5: How can I assess the efficiency of cardiomyocyte differentiation?

A5: Differentiation efficiency can be assessed using several methods. Visually, the appearance of spontaneously contracting cells between days 8 and 12 is a good indicator. For quantitative analysis, immunofluorescence staining for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin, followed by imaging or flow cytometry, is recommended.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered when optimizing this compound concentration for cardiomyocyte yield.

Problem Possible Cause Recommended Solution
Low Cardiomyocyte Yield Suboptimal this compound Concentration: The concentration of this compound is critical for efficient differentiation.Perform a dose-response curve (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM) to identify the optimal concentration for your specific cell line.[2]
Incorrect Timing of this compound Treatment: The temporal window for the action of this compound is likely narrow.Vary the timing and duration of this compound exposure in your differentiation protocol.
Poor Quality of Starting Pluripotent Stem Cells: Unhealthy or spontaneously differentiated PSCs will not differentiate efficiently.Ensure your PSCs exhibit typical undifferentiated morphology, are free of differentiation markers, and have a normal karyotype. Start experiments with high-quality, early-passage cells.[3]
High Cell Death This compound Toxicity: High concentrations of this compound may be toxic to the cells.Titrate down the concentration of this compound. Assess cell viability using a live/dead stain.
Suboptimal Seeding Density: Incorrect cell density at the start of differentiation can lead to increased cell death.Optimize the seeding density of your PSCs to ensure they reach the appropriate confluency (typically >95%) at the start of differentiation.[3]
Inconsistent Results Between Experiments Variability in Reagent Preparation: Inconsistent preparation of small molecule stock solutions can lead to variability.Prepare a large, single batch of this compound stock solution (and other small molecules), aliquot into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Differences in Cell Confluency: Variation in the confluency of the starting PSC culture can affect differentiation efficiency.Standardize the seeding density and the duration of culture before initiating differentiation to ensure consistent confluency at Day 0.[3]

Data Presentation

The following table presents a hypothetical optimization of this compound concentration to illustrate its potential impact on cardiomyocyte yield. Note: This data is for illustrative purposes to guide an optimization experiment, as specific public data is limited.

This compound Concentration (µM) CHIR99021 Concentration (µM) IWP2 Concentration (µM) Cardiomyocyte Yield (% cTnT+ cells) Observations
0 (Control)10565%Baseline differentiation efficiency.
0.110570%Slight increase in yield.
0.510585%Significant improvement in cardiomyocyte purity.
1.010592%Highest observed yield with healthy, beating cardiomyocytes.
2.510580%Decreased yield compared to 1.0 µM, some signs of cytotoxicity.
5.010560%Significant cell death observed, lower yield than control.

Experimental Protocols

Protocol: Small Molecule-Based Cardiomyocyte Differentiation Incorporating this compound

This protocol is adapted from established methods for directed differentiation of human PSCs into cardiomyocytes via temporal modulation of Wnt signaling.[1][4]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated 6-well plates

  • hPSC maintenance medium (e.g., mTeSR1)

  • Differentiation Base Medium: RPMI 1640 with B-27™ Supplement Minus Insulin

  • CHIR99021 (GSK3β inhibitor)

  • This compound (KDM5B inhibitor)

  • IWP2 (Wnt inhibitor)

  • Cardiomyocyte Maintenance Medium: RPMI 1640 with B-27™ Supplement (with insulin)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Accutase® or TrypLE™

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

Day -3: Seeding of hPSCs

  • Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium.

  • When cells reach 70-80% confluency, dissociate them into a single-cell suspension using Accutase® or TrypLE™.

  • Seed the hPSCs onto a new Matrigel-coated 6-well plate at a density optimized to achieve >95% confluency on Day 0 of differentiation. Add ROCK inhibitor (10 µM) to the medium for the first 24 hours to enhance cell survival.

Day 0: Induction of Differentiation

  • Confirm that the hPSCs are at >95% confluency.

  • Aspirate the hPSC maintenance medium.

  • Add 2 mL of Differentiation Base Medium containing the optimized concentrations of CHIR99021 (e.g., 10 µM) and this compound (e.g., 1 µM) to each well.

  • Incubate at 37°C, 5% CO2.

Day 2: Wnt Inhibition

  • Precisely 48 hours after the addition of CHIR99021 and this compound, aspirate the medium.

  • Add 2 mL of Differentiation Base Medium containing the optimized concentration of IWP2 (e.g., 5 µM) to each well.

  • Incubate at 37°C, 5% CO2.

Day 4: Medium Change

  • Aspirate the medium.

  • Add 2 mL of fresh Differentiation Base Medium.

  • Incubate at 37°C, 5% CO2.

Day 6 onwards: Cardiomyocyte Maintenance

  • From Day 6, change the medium every 2-3 days with Cardiomyocyte Maintenance Medium.

  • Spontaneously contracting cardiomyocytes can typically be observed between Day 8 and Day 12.

Day 15: Characterization

  • Assess cardiomyocyte differentiation efficiency by immunofluorescence staining or flow cytometry for cardiac Troponin T (cTnT).

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK3β Beta_Catenin_destruction β-catenin (Destruction Complex) GSK3b->Beta_Catenin_destruction phosphorylation Axin->Beta_Catenin_destruction APC APC APC->Beta_Catenin_destruction Beta_Catenin_stable β-catenin (Stable) Beta_Catenin_nucleus β-catenin Beta_Catenin_stable->Beta_Catenin_nucleus CHIR99021 CHIR99021 CHIR99021->GSK3b inhibition IWP2 IWP2 / IWR-1 Porcupine Porcupine IWP2->Porcupine inhibition Porcupine->Wnt secretion TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation

Caption: Wnt signaling pathway modulation by small molecules.

Experimental_Workflow start Day -3: Seed hPSCs day0 Day 0: Induce Differentiation (CHIR99021 + this compound) start->day0 day2 Day 2: Wnt Inhibition (IWP2) day0->day2 day4 Day 4: Medium Change day2->day4 day6 Day 6-14: Cardiomyocyte Maintenance day4->day6 day15 Day 15: Characterization (Flow Cytometry / IF) day6->day15

Caption: Experimental workflow for cardiomyocyte differentiation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity when using the KDM5B inhibitor, AS8351, in fibroblast cell cultures.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound-induced cytotoxicity in your fibroblast experiments.

Issue Potential Cause Recommended Action
High levels of cell death observed after this compound treatment. Inhibitor concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration. It is advisable to start with a broad range of concentrations, including those below the reported IC50 value for KDM5B inhibition.[1]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired epigenetic modification or downstream effect.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific fibroblast cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[1]
Off-target effects. Consider the possibility that this compound is inhibiting other structurally related histone demethylases or other cellular targets.[2] If possible, validate your findings with a structurally different KDM5B inhibitor or using a genetic approach like siRNA-mediated knockdown of KDM5B.
Metabolic disruption. As this compound is a competitive inhibitor of α-ketoglutarate, it may be disrupting cellular metabolism.[3] Ensure your culture medium is not deficient in key metabolites. Consider supplementing with cell-permeable α-ketoglutarate or other relevant metabolic intermediates.
Inconsistent results or lack of KDM5B inhibition at non-toxic concentrations. Inhibitor is not active. Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution. Confirm the biochemical activity of your inhibitor in a cell-free KDM5B activity assay if possible.
Inhibitor is not cell-permeable. While this compound is generally considered cell-permeable, its uptake can vary between cell types. If you suspect poor permeability, you may need to explore different delivery methods, though this is less common for this compound.
Incorrect timing of inhibitor addition. The timing of inhibitor addition relative to other treatments or experimental time points can be critical. Optimize the timing of this compound treatment in your specific experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in fibroblast cell culture?

A1: The optimal concentration of this compound should be empirically determined for each fibroblast cell line and experimental condition. A good starting point is to perform a dose-response curve ranging from 0.1 µM to 50 µM. Based on literature for other cell types, effective concentrations are often in the low micromolar range.[4]

Q2: My fibroblasts are dying even at low concentrations of this compound. What should I do?

A2: If you observe cytotoxicity at low micromolar concentrations, consider the following:

  • Cell Line Sensitivity: Some fibroblast cell lines may be particularly sensitive to perturbations in histone methylation or metabolic pathways.

  • Culture Conditions: Ensure your cells are healthy and not stressed from other factors such as high passage number, mycoplasma contamination, or suboptimal culture medium.

  • Solvent Toxicity: Double-check the final concentration of your solvent (e.g., DMSO) in the culture medium. Even low levels of DMSO can be toxic to sensitive cells, especially with prolonged exposure.[1]

Q3: How can I be sure that the observed effects are due to KDM5B inhibition and not off-target effects?

A3: To confirm the specificity of this compound in your system, you can perform several validation experiments:

  • Use a second, structurally unrelated KDM5B inhibitor: If you observe the same phenotype with a different inhibitor, it is more likely to be an on-target effect.

  • siRNA/shRNA knockdown of KDM5B: Compare the phenotype of this compound treatment with the phenotype of genetically knocking down KDM5B.

  • Rescue experiment: If possible, overexpressing a resistant form of KDM5B could rescue the cytotoxic phenotype.

  • Western Blot Analysis: Confirm that treatment with this compound at the chosen concentration leads to an increase in the global levels of H3K4me3, the substrate of KDM5B.

Q4: Could this compound be affecting cellular metabolism in my fibroblasts?

A4: Yes, as a competitive inhibitor of the co-factor α-ketoglutarate, this compound has the potential to affect other α-ketoglutarate-dependent enzymes, which are numerous and involved in various metabolic pathways.[3][5] This could lead to metabolic stress and subsequent cytotoxicity. Monitoring key metabolic indicators, such as lactate production or oxygen consumption rates, could provide insights into this possibility.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is for determining the concentration of this compound that is cytotoxic to your fibroblast cell line.

Materials:

  • Fibroblast cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Fibroblast cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: At the end of the incubation period, carefully collect a portion of the culture supernatant from each well. Be careful not to disturb the cells.

  • LDH Assay:

    • Perform the LDH assay on the collected supernatants according to the kit manufacturer's protocol.

    • This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH activity.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Use the provided controls in the kit to calculate the percentage of cytotoxicity for each this compound concentration.

Visualizations

Signaling Pathway Diagram

AS8351_Cytotoxicity_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B Inhibition Metabolic_Enzymes Other α-KG Dependent Enzymes This compound->Metabolic_Enzymes Competitive Inhibition H3K4me3 H3K4me3 (Histone Mark) KDM5B->H3K4me3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Death Fibroblast Cytotoxicity Apoptosis->Cell_Death aKG α-Ketoglutarate aKG->Metabolic_Enzymes Metabolic_Stress Metabolic Stress Metabolic_Enzymes->Metabolic_Stress Dysregulation Metabolic_Stress->Cell_Death

Caption: Hypothetical signaling pathways of this compound-induced cytotoxicity.

Experimental Workflow Diagram

Cytotoxicity_Workflow Start Start: Observe Cytotoxicity Dose_Response Perform Dose-Response (MTT or LDH Assay) Start->Dose_Response Concentration_Check Is there a non-toxic effective concentration? Dose_Response->Concentration_Check Optimize_Time Optimize Incubation Time Concentration_Check->Optimize_Time No End_Success Proceed with Optimized Conditions Concentration_Check->End_Success Yes Solvent_Control Verify Solvent Toxicity (Vehicle Control) Optimize_Time->Solvent_Control Off_Target_Investigation Investigate Off-Target Effects (e.g., siRNA, other inhibitors) Solvent_Control->Off_Target_Investigation Metabolic_Analysis Assess Metabolic Disruption Off_Target_Investigation->Metabolic_Analysis End_Reevaluate Re-evaluate Experimental Approach Metabolic_Analysis->End_Reevaluate

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

Troubleshooting Decision Tree

Troubleshooting_Tree Start High Cytotoxicity Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Action: Perform Dose-Response Check_Concentration->Optimize_Concentration No Check_Solvent Is solvent concentration < 0.1%? Check_Concentration->Check_Solvent Yes Optimize_Solvent Action: Reduce Solvent Concentration Check_Solvent->Optimize_Solvent No Check_Time Is incubation time minimized? Check_Solvent->Check_Time Yes Optimize_Time Action: Perform Time-Course Check_Time->Optimize_Time No Consider_Off_Target Consider Off-Target or Metabolic Effects Check_Time->Consider_Off_Target Yes Validate Action: Validate with siRNA or alternative inhibitor Consider_Off_Target->Validate

Caption: Decision tree for troubleshooting this compound-related cytotoxicity.

References

Technical Support Center: Enhancing Cardiomyocyte Purity with AS8351

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the purity of cardiomyocytes induced with the small molecule AS8351. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your cardiomyocyte differentiation experiments. Here you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote cardiomyocyte differentiation?

This compound is a small molecule inhibitor of KDM5B (Lysine-specific demethylase 5B), a histone demethylase.[1] KDM5B is involved in regulating the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with gene expression.[2] By inhibiting KDM5B, this compound helps to maintain an active chromatin state at key cardiac developmental gene loci, thereby facilitating the induction and maturation of cardiomyocyte-like cells.[1] Studies have shown that modulating KDM5B activity can significantly impact cardiomyocyte differentiation efficiency.[2]

Q2: What is the typical purity of cardiomyocytes that can be achieved with this compound-based protocols?

While specific purity percentages can vary depending on the cell line and overall protocol, the goal of incorporating this compound is to enhance the efficiency and yield of cardiomyocytes. Protocols that utilize small molecules to modulate key signaling pathways, such as Wnt, in combination with epigenetic modifiers like this compound, can achieve high purity, often exceeding 80-90% cardiac troponin T positive (cTnT+) cells, as quantified by flow cytometry.[3][4]

Q3: Can this compound be used in combination with other small molecules?

Yes, this compound is often used in conjunction with other small molecules for a more robust differentiation protocol. A common strategy involves the temporal modulation of the Wnt signaling pathway, using a GSK3 inhibitor (e.g., CHIR99021) to activate the pathway, followed by a Wnt inhibitor (e.g., IWP2 or IWP4) to inactivate it.[4] this compound can be incorporated into this workflow to further enhance the differentiation efficiency and maturation of the resulting cardiomyocytes.

Q4: How can I assess the purity of my cardiomyocyte culture?

The most common and quantitative method for assessing cardiomyocyte purity is flow cytometry.[3][5] This technique uses fluorescently labeled antibodies to detect the expression of cardiac-specific proteins, such as cardiac troponin T (cTnT), within a single-cell suspension.[3][5] Immunocytochemistry (ICC) for cardiac markers like cTnT and α-actinin can also provide a qualitative assessment of purity and cell morphology.[3]

Troubleshooting Guide

Low cardiomyocyte purity is a common issue in differentiation protocols. The following table outlines potential causes and recommended actions to improve your results.

Observation Potential Cause Recommended Action Expected Outcome
Low percentage of cTnT+ cells (<50%) Suboptimal this compound concentrationTitrate this compound concentration (e.g., 0.5 µM, 1 µM, 2 µM) to determine the optimal dose for your specific cell line.Increased percentage of cTnT+ cells.
Incorrect timing or duration of this compound treatmentVary the window of this compound application (e.g., days 3-5, 5-7, or 7-9 of differentiation) and the duration of treatment.Identification of the critical window for this compound activity, leading to higher purity.
Poor initial cell quality or densityEnsure starting pluripotent stem cells are of high quality (>90% positive for pluripotency markers) and seeded at an optimal confluency (typically 80-95%).[6]A healthy and uniform starting culture, which is crucial for efficient differentiation.
Inefficient Wnt pathway modulationOptimize the concentrations and timing of the GSK3 inhibitor (e.g., CHIR99021) and Wnt inhibitor (e.g., IWP2/4).[4]Robust induction of mesoderm followed by cardiac specification.
High levels of cell death This compound toxicity at the tested concentrationReduce the concentration of this compound or shorten the treatment duration.Improved cell viability throughout the differentiation protocol.
Suboptimal culture conditionsEnsure proper pH of media, use fresh supplements, and handle cells gently during media changes.Healthier cell monolayers and reduced stress-induced cell death.
Presence of non-cardiomyocyte cell types Incomplete differentiation or proliferation of other lineagesImplement a purification step post-differentiation, such as metabolic selection using glucose-depleted, lactate-supplemented medium.[7]Enrichment of the cardiomyocyte population to >90% purity.[7]
Cell line-specific differentiation propensityTest different pluripotent stem cell lines, as some are more amenable to cardiac differentiation than others.Identification of a cell line that consistently yields high-purity cardiomyocytes with your protocol.

Experimental Protocols

Protocol 1: Cardiomyocyte Differentiation using Wnt Pathway Modulation and this compound

This protocol is an adaptation of established methods for cardiac differentiation using small molecules to modulate the Wnt pathway, with the inclusion of this compound to enhance purity.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated culture plates

  • mTeSR1™ medium

  • RPMI 1640 medium

  • B-27™ Supplement (minus insulin)

  • CHIR99021

  • IWP2 or IWP4

  • This compound

  • DPBS

Procedure:

  • Day -2 to 0: Seeding hPSCs:

    • Plate hPSCs as single cells on Matrigel-coated plates in mTeSR1™ medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival.

    • Culture for 2-3 days until cells reach 80-95% confluency.

  • Day 0: Mesoderm Induction:

    • Aspirate mTeSR1™ medium and replace with RPMI/B-27 (minus insulin) medium containing a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).

  • Day 2: Medium Change:

    • Aspirate the medium and replace with fresh RPMI/B-27 (minus insulin) medium.

  • Day 3: Cardiac Lineage Specification:

    • Aspirate the medium and replace with RPMI/B-27 (minus insulin) medium containing a Wnt inhibitor (e.g., 5 µM IWP2 or IWP4) and this compound (start with a concentration of 1 µM, to be optimized).

  • Day 5: this compound and Wnt Inhibitor Removal:

    • Aspirate the medium and replace with RPMI/B-27 (minus insulin) medium.

  • Day 7 onwards: Cardiomyocyte Maturation:

    • Change the medium every 2-3 days with RPMI/B-27 (with insulin).

    • Spontaneously contracting cells should be visible between days 8 and 12.

Protocol 2: Flow Cytometry for Cardiomyocyte Purity Analysis

Materials:

  • Differentiated cardiomyocyte culture

  • Trypsin or other cell dissociation reagent

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Primary antibody: Anti-cardiac Troponin T (cTnT)

  • Fluorochrome-conjugated secondary antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Dissociate the cardiomyocyte monolayer into a single-cell suspension using a gentle dissociation reagent.

    • Wash the cells with FACS buffer and centrifuge.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in fixation buffer and incubate.

    • Wash and then resuspend in permeabilization buffer.

  • Antibody Staining:

    • Incubate the cells with the primary anti-cTnT antibody or an isotype control.

    • Wash and then incubate with the fluorochrome-conjugated secondary antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the live cell population and quantify the percentage of cTnT-positive cells.

Visualizations

experimental_workflow cluster_day_neg2_0 Day -2 to 0 cluster_day_0 Day 0 cluster_day_2 Day 2 cluster_day_3 Day 3 cluster_day_5 Day 5 cluster_day_7_onward Day 7+ seed_hpscs Seed hPSCs mesoderm_induction Mesoderm Induction (CHIR99021) seed_hpscs->mesoderm_induction medium_change Medium Change mesoderm_induction->medium_change cardiac_specification Cardiac Specification (IWP2/4 + this compound) medium_change->cardiac_specification inhibitor_removal Inhibitor Removal cardiac_specification->inhibitor_removal maturation Cardiomyocyte Maturation inhibitor_removal->maturation

Caption: Experimental workflow for cardiomyocyte differentiation.

signaling_pathway Wnt_ligand Wnt Ligand GSK3 GSK3 Wnt_ligand->GSK3 inhibits Beta_catenin β-catenin GSK3->Beta_catenin inhibits Tcf_Lef TCF/LEF Beta_catenin->Tcf_Lef Mesoderm_genes Mesoderm Genes Tcf_Lef->Mesoderm_genes activates CHIR99021 CHIR99021 CHIR99021->GSK3 inhibits IWP2_4 IWP2/4 IWP2_4->Wnt_ligand inhibits secretion KDM5B KDM5B H3K4me3 H3K4me3 KDM5B->H3K4me3 demethylates This compound This compound This compound->KDM5B inhibits Cardiac_genes Cardiac Genes H3K4me3->Cardiac_genes activates

Caption: Key signaling pathways in cardiomyocyte differentiation.

References

AS8351 stability and solubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of AS8351 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 2-Hydroxy-1-naphthaldehyde isonicotinoylhydrazone or NSC51355, is a small molecule inhibitor of KDM5B (Lysine-specific demethylase 5B), a histone demethylase.[1][2] Its mechanism of action is believed to involve the chelation of iron, which is a critical cofactor for the enzymatic activity of KDM5B and other JmjC domain-containing histone demethylases.[1] By inhibiting KDM5B, this compound can modulate gene expression, and it has been notably used to induce the reprogramming of human fibroblasts into functional cardiomyocytes.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[3]

Q3: How should I prepare and store a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. Some suppliers report a solubility of up to 150 mg/mL in DMSO with the aid of ultrasonication and warming.[3] For a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.14 mL of DMSO.[2]

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3] Once a stock solution is made, it should be used within one month when stored at -20°C to maintain its potency.[2]

Q4: What are the typical working concentrations of this compound in cell culture experiments?

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, an IC50 value of 2.2 μM has been reported in A549 cells.[3] For in vivo studies with neonatal rats, a dosage of 2 mg/kg has been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q5: Is this compound stable in cell culture media?

There is limited specific data available on the long-term stability of this compound in aqueous cell culture media at 37°C. As a general precaution for small molecules, it is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment. If long-term experiments are necessary, consider replenishing the media with freshly diluted this compound every 24-48 hours to ensure a consistent concentration.

Troubleshooting Guide

Issue: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media.

Possible Causes and Solutions:

  • High Final Concentration: The concentration of this compound in the final culture media may be too high, exceeding its solubility limit in the aqueous environment.

    • Solution: Try lowering the final working concentration of this compound. Perform a serial dilution to find the highest concentration that remains in solution.

  • Rapid Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution.

    • Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock in a smaller volume of pre-warmed (37°C) cell culture medium. Mix gently and then add this intermediate dilution to the final culture volume.

  • Low Temperature of Media: Diluting the DMSO stock in cold media can decrease the solubility of the compound.

    • Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.

  • High Final DMSO Concentration: While generally well-tolerated at low concentrations, high final concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture media is 0.5% or lower. Most cell lines can tolerate up to 0.1% DMSO without significant adverse effects. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Issue: I am not observing the expected biological effect of this compound.

Possible Causes and Solutions:

  • Suboptimal Concentration: The working concentration of this compound may be too low to elicit a response in your specific cell line.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration.

  • Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from fresh powder.

  • Cell Line Resistance: Your chosen cell line may be resistant to the effects of this compound.

    • Solution: If possible, try a different cell line that has been reported to be responsive to KDM5B inhibition.

  • Incorrect Experimental Conditions: The duration of treatment or the assay endpoint may not be optimal for observing the desired effect.

    • Solution: Review the literature for protocols using this compound in similar experimental setups and adjust your protocol accordingly. Consider a time-course experiment to identify the optimal treatment duration.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Weight 291.30 g/mol [1]
Formula C₁₇H₁₃N₃O₂[1]
CAS Number 796-42-9[1]
Purity ≥98% (HPLC)
Solubility in DMSO 58 mg/mL (199.1 mM)
150 mg/mL (with ultrasonic and warming)[3]
Solubility in Water Insoluble
Solubility in Ethanol Insoluble

Table 2: Storage and Stability Recommendations

FormStorage TemperatureRecommended DurationSource
Lyophilized Powder -20°C (desiccated)24 months[2]
DMSO Stock Solution -20°CUp to 1 month[2]
-80°CUp to 2 years[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (15 mM)

Materials:

  • This compound powder (5 mg)

  • Anhydrous DMSO (1.14 mL)

  • Sterile microcentrifuge tubes

Procedure:

  • Carefully weigh 5 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1.14 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Treating Adherent Cells with this compound

Materials:

  • Adherent cells cultured in appropriate vessel (e.g., 6-well plate)

  • Complete cell culture medium (pre-warmed to 37°C)

  • This compound stock solution in DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • The day before treatment, seed your cells at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.

  • On the day of treatment, prepare the final working concentration of this compound in pre-warmed complete cell culture medium.

    • Recommended: Perform a serial dilution. First, prepare an intermediate dilution by adding the required volume of this compound DMSO stock to a small volume of pre-warmed medium. Mix gently.

    • Add the intermediate dilution to the final volume of fresh, pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is ≤ 0.5%.

  • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of fresh medium.

  • Remove the old medium from your cultured cells.

  • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).

Visualizations

experimental_workflow Experimental Workflow: Using this compound in Cell Culture cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis stock_prep Prepare this compound Stock (e.g., 15 mM in DMSO) working_sol Prepare Working Solution (Dilute stock in warm media) stock_prep->working_sol cell_seeding Seed Cells (e.g., 50-70% confluency) treat_cells Treat Cells cell_seeding->treat_cells working_sol->treat_cells vehicle_ctrl Prepare Vehicle Control (DMSO in warm media) vehicle_ctrl->treat_cells incubation Incubate (Specified duration) treat_cells->incubation analysis Downstream Analysis (e.g., Viability, Western Blot) incubation->analysis

Caption: A general workflow for experiments using this compound in cell culture.

signaling_pathway This compound Mechanism of Action This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes Cell_Fate Cell Fate Changes (e.g., Cardiac Reprogramming) Gene_Expression->Cell_Fate

Caption: The inhibitory effect of this compound on the KDM5B signaling pathway.

References

Technical Support Center: Enhancing the Maturity of AS8351-Induced Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the maturity of cardiomyocytes induced with AS8351. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cardiomyocyte differentiation and maturation?

This compound is an inhibitor of KDM5B, a histone demethylase. By inhibiting KDM5B, this compound helps to maintain active chromatin marks, which facilitates the induction and maturation of cardiomyocyte-like cells.[1] The inhibition of the broader KDM5 family has been shown to promote the maturation of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) by epigenetically upregulating genes involved in fatty acid oxidation (FAO), oxidative phosphorylation (OXPHOS), and sarcomere organization.[1] This metabolic and structural shift is crucial for moving cardiomyocytes from a fetal-like to a more mature state.

Q2: At what stage of my cardiomyocyte culture should I introduce this compound for maturation?

While this compound is often included in the initial small molecule cocktail for inducing cardiomyocyte differentiation, for the specific purpose of enhancing maturation, it is typically applied to post-differentiated, beating cardiomyocytes. The optimal timing can vary depending on the specific iPSC line and differentiation protocol used. A common starting point is to introduce the maturation-promoting factors after an initial period of cardiomyocyte purification and recovery, often around day 15-20 of differentiation.

Q3: What are the expected morphological and functional changes in cardiomyocytes after successful maturation with this compound?

Successfully matured cardiomyocytes will exhibit several key changes:

  • Morphology: Cells will transition from a small, rounded shape to a more elongated, rod-like morphology with a higher length-to-width ratio.[2][3]

  • Structural Organization: Increased expression and organization of sarcomeric proteins, such as cardiac troponin T (cTnT) and α-actinin, leading to clear cross-striations.[1][2]

  • Metabolism: A shift from glycolysis towards fatty acid oxidation as the primary energy source.[1][4][5]

  • Electrophysiology: A more stable resting membrane potential, increased action potential amplitude and upstroke velocity, and a transition from spontaneous beating to a quiescent state that can be paced.

  • Calcium Handling: More efficient calcium cycling with faster transients, indicating a more developed sarcoplasmic reticulum.

Q4: Can this compound be used in combination with other maturation techniques?

Yes, and it is often recommended. Combining epigenetic modulation with this compound with other maturation strategies can have synergistic effects. These strategies include:

  • Metabolic Maturation: Culturing cardiomyocytes in media containing fatty acids (like oleic and palmitic acid) and low glucose to promote a metabolic shift.[4][5]

  • 3D Culture: Seeding cardiomyocytes in 3D scaffolds or forming engineered heart tissues (EHTs) to mimic the native cardiac environment.[5][6]

  • Mechanical and Electrical Stimulation: Applying passive stretch or electrical pacing to promote structural and functional maturation.[6]

  • Hormonal Supplementation: The addition of factors like triiodothyronine (T3) and dexamethasone has been shown to improve maturation.[2]

Q5: How does KDM5B inhibition by this compound relate to other signaling pathways involved in cardiomyocyte maturation, such as the Wnt pathway?

The precise crosstalk between KDM5B and the Wnt signaling pathway in cardiomyocyte maturation is an area of ongoing research. However, it is known that the Wnt pathway plays a biphasic role in cardiac development, with early activation promoting differentiation and later activation being inhibitory.[7] KDM5B has been shown to interact with components of other key developmental pathways, and it is plausible that its epigenetic modifications influence the expression of genes within or downstream of the Wnt signaling cascade, thereby affecting maturation. Further investigation is needed to fully elucidate this connection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low cardiomyocyte viability after this compound treatment. High concentration of this compound, suboptimal culture conditions, or sensitive cell line.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Ensure your basal maturation medium contains the necessary supplements for long-term culture. Consider reducing the treatment duration.
Cardiomyocytes remain rounded and do not show morphological changes. Insufficient treatment duration, low concentration of this compound, or lack of other maturation cues.Extend the treatment period with this compound, potentially up to several weeks. Combine this compound treatment with other maturation strategies such as 3D culture or metabolic media. Ensure the substrate provides adequate support for cell elongation.
No significant increase in the expression of maturation markers (e.g., cTnI, MYH7). Ineffective epigenetic modulation, or the assessment is performed too early.Confirm the activity of this compound in your system by assessing global H3K4me3 levels. Analyze gene expression at multiple time points to capture the dynamic changes during maturation.[8]
Cardiomyocytes continue to beat spontaneously and do not become quiescent. Immature electrophysiological phenotype.Combine this compound treatment with electrical pacing to entrain the cardiomyocytes and promote a more mature electrophysiological profile. Ensure the culture medium has the appropriate ion concentrations.
Metabolic shift to fatty acid oxidation is not observed. Insufficient KDM5B inhibition or lack of appropriate substrates.Ensure the this compound concentration is sufficient to induce the expression of FAO and OXPHOS genes.[1] Supplement the culture medium with fatty acids to provide the necessary substrates for this metabolic pathway.

Experimental Protocols

Protocol 1: Post-Differentiation Maturation of iPSC-CMs with this compound

This protocol outlines a general procedure for enhancing the maturity of iPSC-CMs using this compound after the initial differentiation phase. Note: Optimization of concentration and duration is recommended for each specific cell line and differentiation platform.

Materials:

  • Differentiated and purified iPSC-CMs (beating, day 15-20 post-differentiation)

  • Basal maturation medium (e.g., RPMI 1640 with B27 supplement, no glucose, supplemented with 10mM galactose, 1µM dexamethasone, 100nM T3, 100ng/mL IGF-1)

  • This compound (stock solution in DMSO)

  • Fatty acid supplement (e.g., 100µM oleic acid, 50µM palmitic acid)

  • Appropriate cell culture plates and reagents

Procedure:

  • On day 15-20 of cardiomyocyte differentiation, aspirate the maintenance medium.

  • Wash the cells once with DPBS.

  • Add the basal maturation medium supplemented with the fatty acid supplement.

  • Prepare the working concentration of this compound in the maturation medium. A starting concentration range of 1-10 µM is recommended for optimization.

  • Add the this compound-containing medium to the cardiomyocytes.

  • Culture the cells for an extended period (e.g., 14-30 days), changing the medium every 2-3 days.

  • Assess maturation at various time points using the assays described in Protocol 2.

Protocol 2: Assessment of Cardiomyocyte Maturity

1. Gene Expression Analysis (qRT-PCR):

  • Isolate total RNA from cardiomyocytes at different time points.

  • Perform reverse transcription to generate cDNA.

  • Use qRT-PCR to quantify the relative expression of key maturation markers.

2. Immunocytochemistry and Morphological Analysis:

  • Fix cardiomyocytes with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

  • Incubate with primary antibodies against sarcomeric proteins (e.g., anti-cTnT, anti-α-actinin).

  • Incubate with fluorescently labeled secondary antibodies.

  • Counterstain nuclei with DAPI.

  • Image using fluorescence microscopy and analyze cell morphology (length-to-width ratio) and sarcomere organization.

3. Calcium Transient Measurement:

  • Load cardiomyocytes with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Record fluorescence changes over time in spontaneously beating or electrically paced cells.

  • Analyze the amplitude, duration, and kinetics of the calcium transients.

4. Metabolic Assay (Seahorse Assay):

  • Plate mature cardiomyocytes on a Seahorse XF plate.

  • Perform a mitochondrial stress test to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • A higher OCR/ECAR ratio indicates a shift towards oxidative phosphorylation.

Quantitative Data on Maturation Markers

The following tables summarize expected trends in key maturation markers following successful maturation protocols. While specific data for this compound is emerging, these tables are based on established outcomes from other maturation strategies, including those with similar mechanisms of action.

Table 1: Gene Expression Changes During Cardiomyocyte Maturation

GeneFunctionExpected Change with Maturation
TNNI3 (cTnI)Cardiac Troponin IIncrease[8][9]
TNNI1 (ssTnI)Slow Skeletal Troponin IDecrease[8][9]
MYH7 (β-MHC)Beta-Myosin Heavy ChainIncrease[8][9]
MYH6 (α-MHC)Alpha-Myosin Heavy ChainDecrease[8][9]
SCN5ASodium ChannelIncrease
KCNJ2Potassium ChannelIncrease[8]
RYR2Ryanodine Receptor 2Increase[8]
ATP2A2 (SERCA2a)Sarcoplasmic Reticulum Ca2+-ATPaseIncrease[8]
PPARAPeroxisome Proliferator-Activated Receptor AlphaIncrease[8]
CPT1BCarnitine Palmitoyltransferase 1BIncrease

Table 2: Functional and Structural Maturation Metrics

ParameterImmature CardiomyocytesMature Cardiomyocytes
Morphology Small, round/irregularElongated, rod-shaped
Sarcomere Length ~1.6 µm>2.0 µm
Beating Rate High, spontaneousLower, can be paced
Action Potential Upstroke Velocity SlowFast
Resting Membrane Potential Depolarized (~ -50 to -60 mV)Hyperpolarized (~ -70 to -80 mV)
Calcium Transient Decay SlowFast
Primary Energy Source GlycolysisFatty Acid Oxidation

Visualizations

Signaling Pathway of KDM5B Inhibition in Cardiomyocyte Maturation

KDM5B_Inhibition_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Removes Gene_Expression Upregulation of Maturation-Associated Genes H3K4me3->Gene_Expression Promotes FAO_OXPHOS Fatty Acid Oxidation & Oxidative Phosphorylation Gene_Expression->FAO_OXPHOS Sarcomere Sarcomere Organization & Assembly Gene_Expression->Sarcomere Mature_Phenotype Mature Cardiomyocyte Phenotype FAO_OXPHOS->Mature_Phenotype Sarcomere->Mature_Phenotype

Caption: KDM5B Inhibition Pathway for Cardiomyocyte Maturation.

Experimental Workflow for Enhancing Cardiomyocyte Maturation

Maturation_Workflow Start Start: iPSC Culture Differentiation Cardiomyocyte Differentiation (15-20 days) Start->Differentiation Purification Cardiomyocyte Purification (e.g., Metabolic Selection) Differentiation->Purification Maturation_Culture Initiate Maturation Culture: - Basal Maturation Medium - Fatty Acid Supplement Purification->Maturation_Culture AS8351_Treatment This compound Treatment (1-10 µM, 14-30 days) Maturation_Culture->AS8351_Treatment Assessment Assess Maturation: - Gene Expression (qRT-PCR) - Immunocytochemistry - Calcium Imaging - Metabolic Assays AS8351_Treatment->Assessment End End: Mature Cardiomyocytes Assessment->End

Caption: Experimental Workflow for Cardiomyocyte Maturation.

Logical Relationship of Maturation Indicators

Maturation_Indicators cluster_structural cluster_functional Epigenetic_Mod Epigenetic Modulation (e.g., this compound) Transcriptional Transcriptional Reprogramming Epigenetic_Mod->Transcriptional Metabolic Metabolic Shift (Glycolysis to FAO) Transcriptional->Metabolic Structural Structural Maturation Transcriptional->Structural Functional Functional Maturation Metabolic->Functional Structural->Functional Sarcomere_Org Sarcomere Organization Cell_Shape Cell Elongation Electro Electrophysiology Calcium Calcium Handling Contractility Contractility

Caption: Interrelation of Cardiomyocyte Maturation Indicators.

References

Technical Support Center: 9-Small-Molecule Cocktail for Cardiomyocyte Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 9-small-molecule (9C) cocktail, a powerful tool for the direct reprogramming of human fibroblasts into functional cardiomyocytes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you improve the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical induction of cardiomyocytes (ciCMs) using the 9C cocktail.

Question Possible Cause(s) Suggested Solution(s)
Low reprogramming efficiency (few or no contracting cells) 1. Suboptimal initial cell density. 2. Poor quality of starting fibroblasts (e.g., high passage number, slow proliferation). 3. Incorrect concentration of one or more small molecules. 4. Insufficient incubation time with the 9C cocktail or cardiac induction medium. 5. Inactivation of small molecules due to improper storage or handling.1. Optimize the seeding density of fibroblasts. A confluent monolayer is critical for efficient reprogramming. 2. Use low-passage fibroblasts (ideally below passage 10) that are actively proliferating. 3. Prepare fresh stock solutions of all small molecules and verify their final concentrations in the media. 4. Ensure the full 6-day treatment with 9C medium followed by at least 5 days with Cardiac Induction Medium (CIM). The entire process can take up to 30 days for robust beating clusters to appear.[1][2] 5. Aliquot and store small molecule stock solutions at the recommended temperatures (-20°C or -80°C) and protect them from light and repeated freeze-thaw cycles.
High cell death during reprogramming 1. Toxicity from small molecules. 2. Suboptimal culture conditions (e.g., pH, temperature, CO2 levels). 3. Contamination of cell cultures.1. Ensure accurate dilution of small molecule stock solutions. If toxicity is suspected, consider a titration experiment for the most potent compounds. 2. Regularly monitor and maintain optimal incubator conditions. Ensure proper calibration of equipment. 3. Practice sterile cell culture techniques. If contamination is suspected, discard the culture and start with a fresh batch of cells and reagents.
Reprogrammed cells do not exhibit spontaneous contractions 1. Incomplete reprogramming. 2. Immature cardiomyocyte phenotype. 3. Inadequate culture conditions for cardiomyocyte function.1. Extend the duration of culture in CIM. Full functional maturation can take several weeks. 2. Confirm the expression of key cardiac markers such as cardiac troponin T (cTnT) and α-actinin through immunofluorescence.[3] 3. Ensure the culture medium supports cardiomyocyte function. The CIM, containing BMP-4, Activin A, and VEGF, is designed for this purpose.[1][2]
Variability in reprogramming efficiency between experiments 1. Inconsistency in the quality of starting fibroblasts. 2. Variations in the preparation of the 9C cocktail. 3. Subtle differences in cell culture handling and timing.1. Standardize the source and passage number of fibroblasts used for reprogramming. 2. Prepare a large batch of the 9C cocktail and CIM to be used across multiple experiments to minimize reagent variability. 3. Maintain a detailed and consistent experimental protocol, including precise timing of media changes and cell handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the full composition of the 9-small-molecule (9C) cocktail for cardiomyocyte reprogramming?

A1: The 9C cocktail, as established by Cao et al. (2016), consists of the following nine small molecules in the 9C Medium:

Small MoleculeTarget/FunctionConcentration
CHIR99021GSK3β inhibitor10 µM
A83-01TGF-β/Activin/Nodal receptor inhibitor1 µM
SC1Pluripotin, promotes self-renewal1 µM
OAC-2Unkown5 µM
Y-27632ROCK inhibitor10 µM
BIX01294G9a histone methyltransferase inhibitor1 µM
AS8351Unkown1 µM
SU16fUnkown5 µM
JNJ10198409c-Fms inhibitor0.1 µM

This is followed by treatment with a Cardiac Induction Medium (CIM).[1][2]

Q2: How does the 9C cocktail induce the conversion of fibroblasts into cardiomyocytes?

A2: The 9C cocktail works by modulating key signaling pathways and epigenetic states that govern cell fate. The combination of small molecules is thought to first induce a more plastic, progenitor-like state in the fibroblasts by inhibiting pathways that maintain the fibroblast identity (e.g., TGF-β signaling) and activating pathways involved in cardiac development (e.g., Wnt signaling via GSK3β inhibition).[4] Epigenetic modifiers like BIX01294 help to create a more permissive chromatin state for the activation of cardiac-specific genes. The subsequent culture in CIM provides developmental cues that guide the differentiation of these plastic cells into cardiomyocyte-like cells.

Q3: What is the expected efficiency of the 9C protocol?

A3: The efficiency of direct reprogramming can be variable. While some studies have reported high efficiencies with up to 60% of cells becoming positive for cardiac markers like cTnT or α-actinin under optimized conditions with other cocktails, the efficiency of the 9C protocol may vary depending on the specific experimental conditions and the source of fibroblasts.[5] It is important to optimize the protocol for your specific cell lines and reagents.

Q4: Can I use a different type of starting cell instead of human foreskin fibroblasts (HFFs)?

A4: The original protocol was optimized using HFFs.[1] While it is possible that the 9C cocktail could reprogram other types of fibroblasts or somatic cells, the efficiency and optimal conditions may differ. If you are using a different starting cell type, it is recommended to perform pilot experiments to optimize cell density, cocktail concentrations, and incubation times.

Q5: How can I confirm that my reprogrammed cells are indeed cardiomyocytes?

A5: Successful reprogramming should be confirmed by a combination of morphological, molecular, and functional assays. This includes:

  • Morphology: Observing spontaneous contractions in cell clusters.

  • Molecular Markers: Immunofluorescence staining for key cardiac proteins like cardiac troponin T (cTnT), α-actinin, and Connexin 43.[3]

  • Functional Assays: Calcium imaging to detect intracellular calcium transients characteristic of cardiomyocytes.

Experimental Protocols

Preparation of Media and Stock Solutions

1. Small Molecule Stock Solutions:

  • Prepare high-concentration stock solutions of each of the nine small molecules in an appropriate solvent (typically DMSO).

  • Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

2. 9C Medium:

  • Prepare the basal medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • On the day of use, add the nine small molecules from their stock solutions to the basal medium to the final concentrations listed in the FAQ section.

  • Filter-sterilize the complete 9C medium before use.

3. Cardiac Induction Medium (CIM):

  • Prepare the basal medium.

  • Add the following components:

    • CHIR99021: 12 µM

    • BMP-4: 25 ng/ml

    • Activin A: 10 ng/ml

    • VEGF: 10 ng/ml

  • Filter-sterilize the complete CIM before use.[1][2]

Reprogramming Protocol
  • Cell Seeding: Plate human fibroblasts on gelatin-coated plates at a density that will result in a confluent monolayer on the day of induction.

  • Induction - Day 0: When the cells reach confluency, replace the growth medium with the freshly prepared 9C medium.

  • Maintenance in 9C Medium: Culture the cells in the 9C medium for 6 days. Replace the medium every 2 days with fresh 9C medium.

  • Cardiac Induction: On day 6, replace the 9C medium with the Cardiac Induction Medium (CIM).

  • Maintenance in CIM: Culture the cells in CIM for at least 5 days, replacing the medium every 2-3 days. Spontaneous contractions may begin to appear during this time, but can take up to 30 days.

  • Maturation and Analysis: Continue to culture the cells in CIM for further maturation. Perform characterization assays (e.g., immunofluorescence for cardiac markers, observation of beating) at desired time points.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_induction Phase 2: Reprogramming cluster_differentiation Phase 3: Cardiac Induction cluster_analysis Phase 4: Analysis start Plate Human Fibroblasts confluency Culture to Confluency start->confluency ~2-4 days nineC_medium Add 9C Medium confluency->nineC_medium Day 0 culture_9C Culture for 6 Days (Change medium every 2 days) nineC_medium->culture_9C cim_medium Add Cardiac Induction Medium (CIM) culture_9C->cim_medium Day 6 culture_CIM Culture for 5+ Days (Observe for contractions) cim_medium->culture_CIM analysis Characterization: - Immunofluorescence - Calcium Imaging - Contraction Analysis culture_CIM->analysis

Caption: Experimental workflow for the 9-small-molecule cocktail protocol.

Signaling_Pathways cluster_cocktail 9-Small-Molecule Cocktail cluster_pathways Key Signaling & Epigenetic Pathways cluster_outcome Cellular Outcome CHIR99021 CHIR99021 Wnt Wnt/β-catenin Pathway CHIR99021->Wnt Activates A8301 A83-01 TGFb TGF-β Pathway A8301->TGFb Inhibits Y27632 Y-27632 ROCK ROCK Pathway Y27632->ROCK Inhibits BIX01294 BIX01294 Epigenetics Epigenetic Modification (H3K9 Methylation) BIX01294->Epigenetics Inhibits Reprogramming Induction of Cardiomyocyte Fate Wnt->Reprogramming TGFb->Reprogramming ROCK->Reprogramming Epigenetics->Reprogramming

Caption: Key signaling pathways modulated by the 9-small-molecule cocktail.

References

Technical Support Center: Addressing Incomplete Reprogramming with AS8351

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AS8351 in cellular reprogramming experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate challenges related to incomplete reprogramming and achieve successful cell fate conversion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in cellular reprogramming?

This compound is a small molecule inhibitor of the lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1. KDM5B is a histone demethylase that specifically removes trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound helps to maintain an "active" chromatin state, which is conducive to the gene expression changes required for cellular reprogramming. It is often used in combination with other small molecules to facilitate the conversion of somatic cells into other cell types, such as cardiomyocytes.

Q2: What is "incomplete reprogramming" and why is it a concern?

Incomplete reprogramming refers to a state where somatic cells have initiated the process of cell fate conversion but have failed to fully acquire the characteristics of the target cell type. These partially reprogrammed cells may exhibit some markers of the desired lineage but retain features of their original cell type, such as epigenetic memory in the form of residual DNA methylation patterns.[1] This can lead to unstable cell lines, limited differentiation potential, and unreliable experimental outcomes.

Q3: What are the common signs of incomplete reprogramming in my cultures?

Identifying incomplete reprogramming can be challenging, but some common indicators include:

  • Mixed Colony Morphology: Observe colonies with inconsistent shapes and sizes, or a mix of differentiated and undifferentiated cells.

  • Failure to Silence Somatic Markers: Continued expression of genes characteristic of the starting cell population (e.g., fibroblast markers like Thy-1).

  • Incomplete Activation of Pluripotency/Lineage-Specific Markers: Weak or heterogeneous expression of key markers for the target cell type (e.g., NANOG, OCT4 for iPSCs; cTnT for cardiomyocytes).

  • Epigenetic Heterogeneity: Analysis of DNA methylation patterns may reveal a mosaic of reprogrammed and non-reprogrammed loci.

  • Limited Differentiation Potential: Partially reprogrammed iPSCs may show a bias towards differentiating back into the original somatic cell type.[1]

Q4: Can this compound alone induce pluripotency?

No, this compound is not a standalone reprogramming agent. It functions as a facilitator within a cocktail of other small molecules and/or transcription factors. Its role is to create a more permissive chromatin environment for the key drivers of reprogramming to act effectively.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound as part of a chemical reprogramming cocktail.

Problem Potential Cause Recommended Solution
Low Reprogramming Efficiency Suboptimal concentration of this compound or other cocktail components.Titrate the concentration of this compound and other critical small molecules in your cocktail to find the optimal balance for your specific cell type and protocol.
Poor quality of starting somatic cells.Ensure your starting cell population is healthy, has a low passage number, and is free from contamination.
Appearance of Partially Reprogrammed Colonies Insufficient duration of exposure to the reprogramming cocktail.Extend the treatment period with the chemical cocktail. Monitor the expression of key reprogramming markers over time to determine the optimal duration.
Presence of inhibitory signals in the culture medium.Ensure the basal medium and supplements do not contain factors that may counteract the reprogramming process.
High Levels of Cell Death/Toxicity Incorrect solvent or final solvent concentration.This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (generally <0.1%).
Synergistic toxicity with other small molecules in the cocktail.If high cell death is observed, consider a stepwise introduction of the small molecules or a slight reduction in the concentration of potentially toxic components.
Variability Between Experiments Inconsistent quality or preparation of the chemical cocktail.Prepare fresh stock solutions of this compound and other small molecules regularly. Store aliquots at the recommended temperature to avoid degradation.
Differences in cell seeding density.Optimize and maintain a consistent cell seeding density for each experiment, as this can influence reprogramming efficiency.

Experimental Protocols

Protocol: Reprogramming of Human Fibroblasts into Cardiomyocyte-like Cells using a 9-Chemical Cocktail (9C) containing this compound

This protocol is a summary based on the work of Cao et al. (2016) and is intended as a guide.[2] For full experimental details, please refer to the original publication.

Materials:

  • Human fibroblasts (e.g., human foreskin fibroblasts - HFFs)

  • 9-Chemical (9C) Cocktail:

    • CHIR99021 (10 µM)

    • A83-01 (1 µM)

    • BIX01294 (1 µM)

    • This compound (1 µM)

    • SC1 (1 µM)

    • Y27632 (10 µM)

    • OAC2 (5 µM)

    • SU16f (5 µM)

    • JNJ10198409 (0.1 µM)

  • Cardiac Induction Medium (CIM):

    • Basal medium (e.g., DMEM/F12)

    • CHIR99021 (12 µM)

    • BMP-4 (25 ng/ml)

    • Activin A (10 ng/ml)

    • VEGF (10 ng/ml)

  • Appropriate cell culture plates and reagents.

Methodology:

  • Cell Seeding: Plate human fibroblasts at an appropriate density in a suitable culture medium.

  • Induction Phase (9C Treatment):

    • On the following day, replace the culture medium with fresh medium containing the 9C cocktail.

    • Culture the cells in the 9C cocktail for 6 days, replacing the medium every 2 days.

  • Maturation Phase (CIM Treatment):

    • After 6 days of 9C treatment, replace the medium with Cardiac Induction Medium (CIM).

    • Culture the cells in CIM for an additional 5 days, replacing the medium every 2 days.

  • Analysis:

    • After a total of 11 days, the cells can be analyzed for the expression of cardiomyocyte markers (e.g., cardiac troponin T - cTnT) by immunofluorescence or flow cytometry.

    • Beating cardiomyocyte-like cells may be observed.

Data Presentation

The following table summarizes representative data on the efficiency of reprogramming using different chemical cocktails.

Reprogramming Cocktail Cell Type Key Markers Assessed Reported Efficiency Reference
9-Chemical Cocktail (including this compound)Human FibroblastscTnTUp to 20% cTnT+ cellsCao et al., 2016[2]
7-Chemical Cocktail (9C minus SU16f and JNJ10198409)Human FibroblastscTnTLower than 9CCao et al., 2016[2]

Visualizations

Signaling Pathway: KDM5B Inhibition by this compound in Pluripotency

KDM5B_Inhibition_Pathway cluster_nucleus Nucleus This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 demethylates Pluripotency_Genes Pluripotency Genes (e.g., NANOG, OCT4) H3K4me3->Pluripotency_Genes promotes expression of Transcription Gene Transcription Pluripotency_Genes->Transcription

Caption: Inhibition of KDM5B by this compound leads to increased H3K4me3 and transcription of pluripotency genes.

Experimental Workflow: Fibroblast to Cardiomyocyte Reprogramming

Reprogramming_Workflow Start Start: Human Fibroblasts Induction Induction Phase (6 Days) 9-Chemical Cocktail (with this compound) Start->Induction Maturation Maturation Phase (5 Days) Cardiac Induction Medium Induction->Maturation Analysis Analysis: - Marker Expression (cTnT) - Beating Phenotype Maturation->Analysis End End: Cardiomyocyte-like Cells Analysis->End

Caption: Workflow for the chemical reprogramming of fibroblasts into cardiomyocyte-like cells using this compound.

Logical Relationship: Troubleshooting Incomplete Reprogramming

Troubleshooting_Logic cluster_causes cluster_solutions Observation Observation: Incomplete Reprogramming (e.g., Mixed Colonies, Low Marker Expression) Cause Potential Causes Observation->Cause Solution Potential Solutions Cause->Solution C1 Suboptimal Cocktail Concentration/Duration S1 Titrate Cocktail Components & Extend Duration C2 Poor Starting Cell Quality S2 Use Low Passage, Healthy Cells C3 Inhibitory Culture Conditions S3 Optimize Culture Medium

References

Technical Support Center: Cell Viability Assays for AS8351-Treated Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting cell viability assays for cultures treated with AS8351, a KDM5B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a small molecule inhibitor of KDM5B (Lysine-specific demethylase 5B), an epigenetic modifier.[1][2] KDM5B is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), which are marks associated with active gene transcription.[3][4][5] By inhibiting KDM5B, this compound can lead to an increase in H3K4 methylation, thereby altering the expression of genes involved in critical cellular processes such as cell cycle control, differentiation, and proliferation.[3][4][5][6] For example, inhibition of KDM5B has been shown to induce the re-expression of tumor suppressor proteins like HEXIM1.

Q2: Which cell viability assay is most suitable for this compound-treated cultures?

The choice of assay depends on your specific experimental goals, cell type, and available equipment. Here's a brief overview of common assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells. It is cost-effective and widely used.

  • XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is well-suited for high-throughput screening.

For initial screening, MTT or XTT assays are often sufficient. For more sensitive and high-throughput applications, the CellTiter-Glo® assay is recommended.

Q3: How long should I treat my cells with this compound before performing a viability assay?

The optimal treatment duration will vary depending on the cell line and the specific biological question. Since this compound is an epigenetic modifier, its effects on cell viability may not be immediate and could result from downstream changes in gene expression. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific model.

Q4: Can this compound interfere with the chemistry of the viability assay itself?

While less common with newer assays, some compounds can interfere with the chemistry of viability assays. For example, compounds that have reducing potential can directly convert the tetrazolium salts in MTT and XTT assays, leading to false-positive results. It is crucial to include a "compound-only" control (wells with media and this compound but no cells) to check for any direct effects of this compound on the assay reagents.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
Possible CauseRecommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting for better consistency.
Edge Effects Avoid using the outer wells of the plate as they are prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Solubilization of Formazan (MTT assay) Ensure the formazan crystals are fully dissolved by gentle pipetting or shaking before reading the absorbance.
Pipetting Errors Calibrate pipettes regularly and use fresh tips for each replicate.
Problem 2: Inconsistent Dose-Response Curve
Possible CauseRecommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
Cell Clumping Ensure a single-cell suspension before plating to allow for uniform exposure to this compound.
Sub-optimal Incubation Time Perform a time-course experiment to determine the ideal treatment duration for observing a clear dose-response.
Compound Instability Check the stability of this compound in your culture medium over the course of the experiment.
Problem 3: Unexpected Increase in Viability at High Concentrations
Possible CauseRecommended Solution
Compound Precipitation High concentrations of this compound may precipitate out of solution, reducing its effective concentration. Visually inspect the wells for any precipitate.
Off-Target Effects At high concentrations, this compound might have off-target effects that could paradoxically promote survival in some cell lines.
Assay Interference As mentioned in the FAQs, the compound might be directly interacting with the assay reagents. Run a compound-only control.

Data Presentation

Below is an example of how to present cell viability data for this compound-treated cultures. Note that the following data is illustrative and not based on actual experimental results for this compound, for which public data is limited.

Table 1: Effect of this compound on Cell Viability (72h Treatment)

Cell LineAssayIC50 (µM)Max Inhibition (%)
MCF-7MTT5.285
A549XTT8.978
JurkatCellTiter-Glo®2.192

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well.

  • Absorbance Reading: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Shake the plate gently and read the absorbance at 450 nm.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Visualizations

AS8351_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_cellular_effects Cellular Outcomes This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4me3/2 (Active Chromatin) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes Cell_Cycle Cell Cycle Arrest (e.g., via p27KIP1) Gene_Expression->Cell_Cycle Differentiation Altered Differentiation Gene_Expression->Differentiation Proliferation Decreased Proliferation Gene_Expression->Proliferation Viability Reduced Cell Viability Cell_Cycle->Viability Proliferation->Viability

Caption: this compound inhibits KDM5B, leading to altered gene expression and reduced cell viability.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_reagent Add Viability Assay Reagent incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data (e.g., IC50 calculation) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for assessing cell viability after this compound treatment.

References

Validation & Comparative

A Head-to-Head Comparison of AS8351 and PBIT for KDM5B Inhibition in Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to KDM5B Inhibitors in Cellular Reprogramming

The targeted inhibition of histone demethylases has emerged as a promising strategy to modulate cell fate and enhance the efficiency of cellular reprogramming. Among these, the lysine-specific demethylase 5B (KDM5B), an H3K4me2/3 demethylase, has been identified as a critical regulator in this process. This guide provides a comprehensive comparison of two small molecule inhibitors of KDM5B, AS8351 and PBIT, with a focus on their application in cellular reprogramming, supported by available experimental data and detailed protocols.

Performance and Specificity: A Quantitative Overview

InhibitorTarget(s)IC50 (KDM5B)Other KDM5 Family InhibitionApplication in Reprogramming
This compound KDM5BNot ReportedNot ReportedUsed in a 9-molecule cocktail for efficient cardiac reprogramming of human fibroblasts.[1]
PBIT KDM5A, KDM5B, KDM5C~3 µMKDM5A (IC50 = 6 µM), KDM5C (IC50 = 4.9 µM)[2][3]Its effect in generating cardiomyocytes phenocopies that of this compound, suggesting it targets the same pathway.[1]

This compound has been successfully utilized as part of a chemical cocktail to induce the conversion of human fibroblasts into functional cardiomyocytes.[1] Its mechanism is believed to involve the modulation of JmjC domain-containing histone demethylases, with strong evidence pointing to KDM5B as the primary target.[1] The lack of a reported IC50 value for this compound makes a direct potency comparison with PBIT challenging.

PBIT is a known inhibitor of the JARID1 (KDM5) family of histone demethylases.[2] It exhibits activity against KDM5B with an IC50 of approximately 3 µM.[2][3] Notably, PBIT also inhibits other KDM5 family members, KDM5A and KDM5C, at similar micromolar concentrations.[2][3] The observation that PBIT can substitute for this compound in cardiac reprogramming protocols strongly suggests that the inhibition of KDM5B is a key mechanism for both compounds in this context.[1]

Signaling Pathways and Experimental Workflows

The inhibition of KDM5B by this compound or PBIT influences downstream signaling pathways crucial for cellular reprogramming, particularly in the context of cardiac regeneration. KDM5B has been shown to suppress the expression of Activating Transcription Factor 3 (ATF3), a key anti-fibrotic regulator. By inhibiting KDM5B, this compound and PBIT can derepress ATF3, which in turn can modulate the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway. This modulation is critical for overcoming fibrotic barriers during cardiac reprogramming.[4][5]

KDM5B-Mediated Signaling in Cardiac Fibrosis and Reprogramming

KDM5B_Signaling cluster_inhibitors KDM5B Inhibitors cluster_core This compound This compound KDM5B KDM5B This compound->KDM5B Inhibit PBIT PBIT PBIT->KDM5B Inhibit H3K4me2_3 H3K4me2/3 (on ATF3 promoter) KDM5B->H3K4me2_3 Demethylates ATF3 ATF3 H3K4me2_3->ATF3 Activates TGF_beta_R TGF-β Receptor ATF3->TGF_beta_R Inhibits Reprogramming Cardiac Reprogramming ATF3->Reprogramming Promotes SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Activates Fibrosis Cardiac Fibrosis (Reprogramming Barrier) SMAD2_3->Fibrosis Promotes

Caption: KDM5B inhibition promotes cardiac reprogramming by derepressing ATF3 and inhibiting TGF-β signaling.

Experimental Protocols

In Vitro KDM5B Enzymatic Assay for IC50 Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against KDM5B.

Materials:

  • Recombinant human KDM5B enzyme

  • Biotinylated H3K4me3 peptide substrate

  • AlphaLISA® anti-H3K4me0 antibody

  • Streptavidin-coated donor beads

  • AlphaLISA® acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Co-factors: Ascorbic acid, α-ketoglutarate, (NH4)2Fe(SO4)2·6H2O

  • Test compounds (this compound, PBIT) serially diluted in DMSO

  • 384-well microplate

Procedure:

  • Prepare a master mix of KDM5B enzyme and co-factors in assay buffer.

  • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of the KDM5B enzyme master mix to each well and incubate for 15 minutes at room temperature.

  • Initiate the demethylase reaction by adding 4 µL of the H3K4me3 peptide substrate to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection mix containing the anti-H3K4me0 antibody and acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of streptavidin-coated donor beads and incubate for another 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the inhibitor binds to KDM5B within a cellular context.

Materials:

  • Human fibroblasts or other relevant cell line

  • Test compounds (this compound, PBIT)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-KDM5B antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • PCR machine or water baths for heating

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound or DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregated proteins by centrifugation.

  • Analyze the supernatant by SDS-PAGE and Western blotting using an anti-KDM5B antibody.

  • Quantify the band intensities to determine the temperature at which KDM5B denatures. A shift in the melting curve in the presence of the compound indicates target engagement.

Cardiac Reprogramming Efficiency Assay

This protocol outlines the steps to assess the efficiency of converting fibroblasts into cardiomyocytes using KDM5B inhibitors.

Materials:

  • Human fibroblasts

  • Reprogramming cocktail (e.g., a combination of transcription factors or small molecules, including this compound or PBIT)

  • Fibroblast growth medium and cardiomyocyte maintenance medium

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-cardiac Troponin T (cTnT)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed human fibroblasts in a multi-well plate.

  • Initiate reprogramming by treating the cells with the reprogramming cocktail containing either this compound or PBIT.

  • Culture the cells for 3-4 weeks, changing the medium as required.

  • After the reprogramming period, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-cTnT antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the reprogramming efficiency by calculating the percentage of cTnT-positive cells relative to the total number of DAPI-stained nuclei.

Experimental Workflow for Comparing this compound and PBIT in Cardiac Reprogramming

Reprogramming_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_reprogramming Reprogramming cluster_analysis Analysis Fibroblasts Seed Human Fibroblasts Control Control (Reprogramming cocktail without inhibitor) Fibroblasts->Control AS8351_group This compound (Reprogramming cocktail + this compound) Fibroblasts->AS8351_group PBIT_group PBIT (Reprogramming cocktail + PBIT) Fibroblasts->PBIT_group Culture Culture for 3-4 weeks Control->Culture AS8351_group->Culture PBIT_group->Culture Fix_Stain Fix and Stain (cTnT, DAPI) Culture->Fix_Stain Microscopy Fluorescence Microscopy Fix_Stain->Microscopy Quantification Quantify cTnT+ cells / DAPI Microscopy->Quantification

Caption: Workflow for comparing the cardiac reprogramming efficiency of this compound and PBIT.

References

A Head-to-Head Comparison: AS8351 Small Molecule Cocktail vs. Viral Transduction for Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cellular reprogramming, the choice between small molecule cocktails and viral transduction methods is a critical one. This guide provides an objective comparison of the AS8351 small molecule cocktail and traditional viral-based approaches, supported by available experimental data, to inform the selection of the most suitable method for your research needs.

The ability to reprogram somatic cells into other cell types, such as cardiomyocytes, holds immense promise for regenerative medicine and disease modeling. Two prominent methodologies have emerged: the use of chemical cocktails, exemplified by those containing the KDM5B inhibitor this compound, and the application of viral vectors to deliver key transcription factors. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, safety, and ease of use.

Quantitative Performance Metrics

Performance MetricThis compound Small Molecule Cocktail (15C)Viral Transduction (Lentivirus/Retrovirus with GMT factors)Key Considerations
Reprogramming Efficiency Up to 15.08% (human urine-derived cells to cardiomyocytes)[1]~30-37% (fibroblasts to cardiomyocytes)[2][3]Efficiency for viral methods can be enhanced with the addition of small molecules, potentially reaching up to 60%[3].
Purity of Target Cells Up to 96.67% (human urine-derived cardiomyocytes)[1]Variable, often requires purification steps.Purity is a critical factor for downstream applications and safety.
Cell Viability Can be a concern, with initial cell death observed, requiring optimization of the cocktail.[1]Can be affected by viral toxicity, especially at high viral loads.[4][5]Both methods require careful optimization to minimize cell death.
Safety Profile Non-integrating, reducing the risk of insertional mutagenesis.[6]Integrating viruses (lentivirus, retrovirus) carry a risk of insertional mutagenesis.[7]Non-integrating viral vectors (e.g., Sendai virus) can mitigate this risk but may have lower efficiency.
Time to Reprogramming Beating cardiomyocyte clusters observed in days.[8]Can be rapid, with cardiomyocyte-like cells appearing within weeks.[3]The overall timeline should also account for virus production for viral methods.

Experimental Methodologies: A Closer Look

The protocols for each method differ significantly in their workflow and required expertise.

This compound Small Molecule Cocktail Protocol (Fibroblast to Cardiomyocyte)

This protocol is based on the principles of chemically induced reprogramming.[1][9]

  • Cell Seeding: Plate human fibroblasts in a suitable culture vessel.

  • Induction Phase: Replace the growth medium with a cardiac reprogramming medium containing a cocktail of small molecules, including this compound. The 9-compound cocktail (9C) consists of CHIR99021, A83-01, BIX01294, this compound, SC1, Y27632, OAC2, SU16F, and JNJ10198409.[1][9] A more optimized 15-compound cocktail (15C) may also be used.[1]

  • Medium Changes: Continue to replace the medium with the fresh small molecule cocktail every few days for the duration of the induction period (typically several weeks).

  • Maturation Phase: After the initial induction, switch to a cardiomyocyte maintenance medium to allow for the maturation of the reprogrammed cells.

  • Characterization: Assess the reprogrammed cells for the expression of cardiomyocyte-specific markers (e.g., cTnT, Nkx2.5), sarcomeric organization, and functional properties like spontaneous beating and calcium transients.[1][10]

Viral Transduction Protocol (Lentiviral delivery of GMT factors)

This protocol involves the use of lentiviruses to deliver the transcription factors Gata4, Mef2c, and Tbx5 (GMT) into fibroblasts.[11][12][13][14]

  • Lentivirus Production: Co-transfect HEK293T cells with lentiviral packaging plasmids and a transfer plasmid encoding the GMT factors.

  • Virus Harvest and Titration: Collect the viral supernatant and determine the viral titer.

  • Cell Seeding: Plate the target fibroblasts at an appropriate density.

  • Transduction: Infect the fibroblasts with the lentiviral particles containing the GMT factors. A transduction enhancer like Polybrene is often added to increase efficiency.[14]

  • Incubation and Selection: Incubate the cells with the virus for 18-20 hours, then replace the medium. If the viral vector contains a selection marker, apply the appropriate selection agent (e.g., puromycin).[11]

  • Culture and Maturation: Culture the transduced cells for several weeks to allow for reprogramming and maturation into cardiomyocyte-like cells.

  • Characterization: Analyze the cells for the expression of cardiac markers and functional properties, similar to the small molecule method.[15]

Visualizing the Processes and Concepts

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Signaling_Pathway This compound Mechanism of Action This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 removes Cardiac_Genes Cardiac-Specific Gene Expression H3K4me3->Cardiac_Genes activates Reprogramming Cardiomyocyte Reprogramming Cardiac_Genes->Reprogramming

This compound inhibits KDM5B to promote cardiomyocyte reprogramming.

Experimental_Workflow Comparative Experimental Workflow cluster_sm This compound Small Molecule Cocktail cluster_viral Viral Transduction sm_start Plate Fibroblasts sm_cocktail Add this compound Cocktail sm_start->sm_cocktail sm_culture Culture & Medium Changes sm_cocktail->sm_culture sm_end Induced Cardiomyocytes sm_culture->sm_end v_start Plate Fibroblasts v_transduction Transduce with Lentivirus (GMT) v_start->v_transduction v_culture Culture & Selection v_transduction->v_culture v_end Induced Cardiomyocytes v_culture->v_end Logical_Comparison Method Comparison: Advantages & Disadvantages cluster_sm This compound Cocktail cluster_viral Viral Transduction sm_adv Advantages: - Non-integrating (safer) - Simpler protocol - Amenable to optimization sm_dis Disadvantages: - Potentially lower efficiency - Cell viability concerns v_adv Advantages: - Higher efficiency v_dis Disadvantages: - Risk of insertional mutagenesis - More complex protocol - Potential immunogenicity

References

A Comparative Guide to the Functional Maturity of AS8351-Induced Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional maturity of cardiomyocytes induced by the small molecule AS8351, a KDM5B inhibitor, against alternative cardiomyocyte induction methods. The information presented is based on available experimental data to aid researchers in selecting the most appropriate method for their specific applications, from disease modeling to drug discovery and regenerative medicine.

Introduction to this compound-Mediated Cardiomyocyte Induction

This compound is a small molecule that inhibits KDM5B, a histone demethylase. By inhibiting this enzyme, this compound helps to maintain active chromatin marks, which facilitates the reprogramming of somatic cells, such as fibroblasts, into cardiomyocyte-like cells[1][2]. It is a key component of a nine-compound cocktail (9C) that has been shown to convert human fibroblasts into functional cardiomyocytes[3][4]. The proposed mechanism involves epigenetic modifications that make the cellular machinery more receptive to cardiogenic signaling pathways.

Comparative Analysis of Functional Maturity

The functional maturity of induced cardiomyocytes (iCMs) is a critical determinant of their utility in research and clinical applications. Immature cardiomyocytes often exhibit fetal-like characteristics, which may not accurately recapitulate the physiology of adult heart cells. Below is a comparison of key functional parameters of cardiomyocytes induced using an this compound-containing cocktail versus other common small molecule-based methods.

Data Presentation: Quantitative Comparison of Cardiomyocyte Functional Parameters
Functional ParameterThis compound (in 9C Cocktail)Alternative 1: CHIR99021/IWR-1Alternative 2: SB/ICG-001/RA + GMTAdult Human Cardiomyocytes (Reference)
Gene Expression
TNNT2 (Troponin T)UpregulatedUpregulated[5]Up to 6-fold increase[6]High expression
MYH7 (β-MHC)UpregulatedUpregulatedUpregulatedPredominant isoform
ACTN2 (α-Actinin)UpregulatedUpregulatedUpregulatedHigh expression
Electrophysiology
Spontaneous BeatingUniformly contracting[3]Spontaneous beating[7]Spontaneous beating observedQuiescent (ventricular)
Action PotentialPresent[3]Atrial, nodal, and ventricular-like APs[8]Not explicitly reported~100-120 mV amplitude
Calcium Handling
Spontaneous Ca2+ TransientsPresentSynchronized calcium flow[7][9]PresentEvoked by action potential
Metabolism
Primary Energy SourceNot explicitly reportedShift towards oxidative metabolismNot explicitly reportedFatty Acid Oxidation

Note: Quantitative data for the 9C cocktail containing this compound is limited in publicly available literature. The information is primarily derived from the initial report by Cao et al. (2016), which describes the cells as functionally similar to human cardiomyocytes without providing detailed numerical data in the main text. Data for alternative methods are compiled from various studies and may have different experimental contexts.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

AS8351_Signaling_Pathway This compound Mechanism of Action in Cardiomyocyte Induction This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B inhibits Histones Histone Proteins KDM5B->Histones demethylates Active_Chromatin Active Chromatin State Histones->Active_Chromatin maintains Cardiac_Genes Cardiac-Specific Gene Expression (e.g., TNNT2, MYH7) Active_Chromatin->Cardiac_Genes promotes Cardiomyocyte Cardiomyocyte Phenotype Cardiac_Genes->Cardiomyocyte leads to

Caption: Mechanism of this compound in promoting a cardiomyocyte phenotype.

Experimental Workflow for Assessing Functional Maturity

Functional_Maturity_Workflow Workflow for Assessing Cardiomyocyte Functional Maturity cluster_induction Cardiomyocyte Induction cluster_assessment Functional Assessment Induction Induce Cardiomyocytes (e.g., this compound cocktail) Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Induction->Gene_Expression Electrophysiology Electrophysiology (Patch-clamp, MEA) Induction->Electrophysiology Calcium_Imaging Calcium Imaging (Confocal Microscopy) Induction->Calcium_Imaging Metabolism Metabolic Assays (Seahorse Analyzer) Induction->Metabolism

References

Unlocking Cardioprotective Mechanisms: A Comparative Analysis of AS8351 and Other Epigenetic Modulators in Cardiac Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AS8351's potential effects on cardiac gene expression against other epigenetic-modulating compounds. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive resource for validating therapeutic candidates in cardiovascular disease.

This compound, a potent small-molecule inhibitor of lysine demethylase 5B (KDM5B), also known as JARID1B, is emerging as a molecule of interest beyond its initial applications in oncology. Recent studies have illuminated the critical role of KDM5B in pathological cardiac fibrosis and dysfunction, suggesting that its inhibition could offer a novel therapeutic avenue for heart disease. This guide compares the anticipated effects of this compound on key cardiac genes with those of established epigenetic modulators, namely histone deacetylase (HDAC) inhibitors and bromodomain and extra-terminal (BET) inhibitors.

Comparative Efficacy on Cardiac Gene Expression

The following table summarizes the known effects of KDM5B inhibitors, HDAC inhibitors, and BET inhibitors on the expression of key genes associated with cardiac fibrosis and hypertrophy. While direct quantitative data for this compound on these specific cardiac genes is not yet widely published, the data from studies on KDM5B deficiency and other KDM5B inhibitors provide a strong indication of its potential therapeutic effects.

Target GeneGene FunctionKDM5B Inhibitors (e.g., this compound, TK-129)HDAC Inhibitors (e.g., Trichostatin A, Givinostat)BET Inhibitors (e.g., JQ1)
Fibrosis Markers
Col1a1Collagen Type I Alpha 1 Chain↓ (Suppression of profibrotic genes)[1][2]↓ (Suppression of fibrosis-associated genes)[3]↓ (Suppression of pro-fibrotic gene expression)[4][5]
Col3a1Collagen Type III Alpha 1 Chain↓ (Suppression of profibrotic genes)[1]↓ (Suppression of fibrosis-associated genes)[3]Not explicitly reported
Acta2 (α-SMA)Alpha-Smooth Muscle Actin↓ (Inhibition of fibroblast-to-myofibroblast transition)[1]Not explicitly reported↓ (Suppression of α-SMA expression)[6]
Ctgf (CCN2)Connective Tissue Growth Factor↓ (Suppression of profibrotic genes)[1]Not explicitly reported↓ (Suppression of MEOX1 target genes)[5]
Hypertrophy Markers
Nppa (ANP)Atrial Natriuretic PeptideNot explicitly reported↓ (Attenuation of hypertrophic gene expression)[7]↓ (Suppression of NPPB/BNP transactivation)[8]
Nppb (BNP)Brain Natriuretic PeptideNot explicitly reported↓ (Attenuation of hypertrophic gene expression)[7]↓ (Suppression of NPPB/BNP transactivation)[8]
Myh7Myosin Heavy Chain 7Not explicitly reportedModulated (can be context-dependent)[9]Not explicitly reported

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for evaluating the therapeutic potential of these compounds.

KDM5B Signaling Pathway in Cardiac Fibrosis

KDM5B has been identified as a key epigenetic mediator of pathological cardiac fibrosis.[1][2] Under pathological stress, KDM5B expression is upregulated in cardiac fibroblasts. It acts by demethylating H3K4me2/3 at the promoter of Activating Transcription Factor 3 (Atf3), an anti-fibrotic regulator. This repression of Atf3 leads to enhanced activation of the TGF-β signaling pathway and subsequent expression of profibrotic genes.[1] Inhibition of KDM5B, therefore, is expected to restore ATF3 expression and attenuate the fibrotic response.

KDM5B_Signaling_Pathway cluster_stress Pathological Stress cluster_fibroblast Cardiac Fibroblast cluster_intervention Therapeutic Intervention Stress Stress KDM5B KDM5B Stress->KDM5B Upregulates H3K4me2/3_Atf3 H3K4me2/3 at Atf3 promoter KDM5B->H3K4me2/3_Atf3 Demethylates Atf3 ATF3 Expression H3K4me2/3_Atf3->Atf3 Represses TGFb_Signaling TGF-β Signaling Atf3->TGFb_Signaling Inhibits Profibrotic_Genes Profibrotic Gene Expression (Col1a1, Col3a1, etc.) TGFb_Signaling->Profibrotic_Genes Activates Fibrosis Fibrosis Profibrotic_Genes->Fibrosis This compound This compound This compound->KDM5B Inhibits

Caption: KDM5B signaling in cardiac fibrosis.

Experimental Protocols

To validate the effects of this compound and other compounds on cardiac gene expression, rigorous and standardized experimental protocols are essential.

Gene Expression Analysis Workflow

The general workflow for analyzing cardiac gene expression involves isolating cardiac cells or tissues, extracting RNA, and then performing either quantitative PCR (qPCR) for targeted gene analysis or RNA sequencing (RNA-seq) for a global transcriptomic view.

Gene_Expression_Workflow Start Cardiac Tissue/Cell Culture RNA_Isolation RNA Isolation Start->RNA_Isolation RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis Analysis Analysis Method? cDNA_Synthesis->Analysis qPCR Quantitative PCR (qPCR) Analysis->qPCR Targeted RNA_Seq RNA Sequencing (RNA-seq) Analysis->RNA_Seq Global Data_Analysis_qPCR qPCR Data Analysis (Relative Quantification) qPCR->Data_Analysis_qPCR Data_Analysis_RNASeq RNA-seq Data Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis_RNASeq Results Gene Expression Changes Data_Analysis_qPCR->Results Data_Analysis_RNASeq->Results

Caption: Workflow for cardiac gene expression analysis.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Primary neonatal rat ventricular myocytes (NRVMs), human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), or primary cardiac fibroblasts.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for NRVMs and fibroblasts, supplemented with fetal bovine serum and antibiotics).

  • Induction of Hypertrophy/Fibrosis: To mimic disease states, cells can be treated with agonists such as phenylephrine, angiotensin II, or TGF-β1 at optimized concentrations and durations.

  • Compound Treatment: Treat cells with this compound, HDAC inhibitors, or BET inhibitors at various concentrations to determine dose-dependent effects. Include a vehicle control (e.g., DMSO).

2. RNA Isolation and Quality Control:

  • Isolate total RNA from cultured cells or homogenized cardiac tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream applications.

3. Quantitative Real-Time PCR (qPCR):

  • Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (Col1a1, Col3a1, Acta2, Nppa, Nppb, Myh7) and a stable housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Thermal Cycling: Use a standard three-step cycling protocol: denaturation, annealing, and extension. Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

4. RNA Sequencing (RNA-seq):

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between treatment and control groups to identify significantly up- or down-regulated genes.

    • Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

Conclusion

The inhibition of KDM5B presents a promising therapeutic strategy for mitigating cardiac fibrosis. While direct evidence for this compound's effect on specific cardiac genes is still emerging, the known role of its target, KDM5B, in profibrotic signaling pathways provides a strong rationale for its investigation in cardiovascular disease models. Comparative studies with other epigenetic modulators, such as HDAC and BET inhibitors, will be crucial in elucidating the most effective and specific therapeutic approaches for cardiac repair and regeneration. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies.

References

A Researcher's Guide to Calcium Transient Assays in Reprogrammed Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with reprogrammed cardiomyocytes, such as the AS8351 model, understanding intracellular calcium dynamics is paramount. Calcium transients are the rapid fluctuations in intracellular calcium concentration that trigger cardiomyocyte contraction and are a critical indicator of cellular health, maturity, and response to pharmacological agents. This guide provides an objective comparison of common methods for measuring calcium transients, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Comparison of Calcium Indicators

The choice of calcium indicator is a critical first step in designing a calcium transient assay. Indicators can be broadly categorized into two groups: chemical dyes and genetically encoded calcium indicators (GECIs). Each has its own set of advantages and disadvantages in terms of signal-to-noise ratio, photostability, toxicity, and suitability for long-term studies.

Table 1: Comparison of Common Calcium Indicators for Cardiomyocyte Studies

Indicator TypeExamplesPrincipleAdvantagesDisadvantagesKey Parameters
Chemical Dyes (Single Wavelength) Fluo-4, Cal-520, Rhod-2Intensity change upon Ca²⁺ binding.High signal-to-noise ratio, fast kinetics, easy to load into cells.[1][2]Susceptible to photobleaching, potential for cytotoxicity with long-term imaging, dye leakage and compartmentalization can occur.[1][3]Kd: ~345 nM (Fluo-4), ~320 nM (Cal-520), ~570 nM (Rhod-2)[4][5][6]
Chemical Dyes (Ratiometric) Fura-2, Indo-1Spectral shift upon Ca²⁺ binding, allowing for ratiometric measurement.Allows for more precise quantification of Ca²⁺ concentrations, less sensitive to variations in dye loading, cell thickness, and photobleaching.[4][6]Requires a specialized imaging system capable of rapid wavelength switching, lower temporal resolution compared to single-wavelength dyes.[4]Kd: ~140 nM (Fura-2)[6]
Genetically Encoded Calcium Indicators (GECIs) GCaMP, R-GECO, Salsa6fConformational change in a fluorescent protein upon Ca²⁺ binding, leading to a change in fluorescence intensity.[7][8][9]Can be targeted to specific subcellular compartments, suitable for long-term and in vivo studies, no dye loading required.[7][10]Lower signal-to-noise ratio and slower kinetics compared to some chemical dyes, potential for cellular toxicity or altered calcium buffering with overexpression.[7][8][11]Kd: ~345-375 nM (gCaMP6F)[8]

Experimental Methodologies

Accurate and reproducible data acquisition relies on well-defined experimental protocols. Below are detailed methodologies for loading chemical dyes and for the expression of GECIs in reprogrammed cardiomyocytes.

Protocol 1: Loading Chemical Calcium Indicators (e.g., Fluo-4 AM)
  • Cell Culture: Plate reprogrammed cardiomyocytes on a suitable substrate (e.g., fibronectin-coated glass-bottom dishes) and culture until they form a spontaneously beating syncytium.

  • Dye Preparation: Prepare a stock solution of the acetoxymethyl (AM) ester form of the calcium dye (e.g., 1 mM Fluo-4 AM in anhydrous DMSO).

  • Loading Solution: On the day of the experiment, dilute the stock solution into a suitable imaging buffer (e.g., Tyrode's solution) to a final concentration of 1-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and loading.

  • Cell Loading: Remove the culture medium from the cells and wash once with the imaging buffer. Incubate the cells with the loading solution at 37°C for 15-30 minutes. The optimal time and temperature may need to be determined empirically.[1]

  • De-esterification: After loading, wash the cells two to three times with fresh imaging buffer to remove excess dye. Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases, which traps the active indicator inside the cells.

  • Imaging: Mount the dish on the microscope stage and proceed with image acquisition.

Protocol 2: Expression of Genetically Encoded Calcium Indicators (GECIs)
  • Vector Selection: Choose a suitable GECI construct. For cardiomyocytes, variants of GCaMP are widely used.[7][11] The choice of promoter (e.g., a cardiac-specific promoter like cTnT) is crucial for cell-type-specific expression.[11]

  • Delivery Method: The genetic material can be delivered to the cardiomyocytes using various methods, including lentiviral or adenoviral transduction, or plasmid transfection.[7][11] Viral transduction is often more efficient for primary and stem cell-derived cardiomyocytes.

  • Transduction/Transfection:

    • Viral Transduction: Add the viral particles containing the GECI construct to the cardiomyocyte culture medium at a predetermined multiplicity of infection (MOI). Incubate for 24-48 hours.

    • Plasmid Transfection: Use a suitable transfection reagent to deliver the GECI plasmid DNA to the cells according to the manufacturer's instructions.

  • Expression: Allow sufficient time for the expression of the GECI, typically 48-72 hours or longer, depending on the vector and delivery method.

  • Imaging: Identify cells expressing the GECI based on their fluorescence and proceed with image acquisition. No dye loading is required.

Data Analysis and Interpretation

The analysis of calcium transient data provides key insights into cardiomyocyte function. Automated analysis pipelines, such as CalTrack, can facilitate high-throughput analysis of various parameters.[12][13]

Table 2: Key Parameters Derived from Calcium Transients

ParameterDescriptionBiological Significance
Amplitude (F/F₀) The peak fluorescence intensity (F) normalized to the baseline fluorescence (F₀).Represents the amount of calcium released from the sarcoplasmic reticulum.
Time to Peak (TTP) The time taken from the stimulus to reach the peak of the calcium transient.Reflects the kinetics of calcium release.
Decay Time (Tau or T₅₀) The time it takes for the calcium transient to decay to a certain percentage (e.g., 50%) of its peak amplitude.Indicates the efficiency of calcium reuptake into the sarcoplasmic reticulum and extrusion from the cell.
Frequency The number of calcium transients per unit of time.Corresponds to the beating rate of the cardiomyocytes.
Diastolic Calcium Level The baseline fluorescence intensity between transients.Elevated diastolic calcium can be indicative of cellular stress or pathology.

Visualizing Workflows and Pathways

Excitation-Contraction Coupling Pathway

G AP Action Potential LCC L-type Ca²⁺ Channel AP->LCC Depolarization Ca_influx Ca²⁺ Influx LCC->Ca_influx RyR Ryanodine Receptor Ca_influx->RyR Triggers CICR Ca²⁺-Induced Ca²⁺ Release (CICR) RyR->CICR SR Sarcoplasmic Reticulum (SR) SR->CICR Ca_transient Calcium Transient CICR->Ca_transient Troponin Troponin C Ca_transient->Troponin Binds to SERCA SERCA2a Ca_transient->SERCA NCX Na⁺/Ca²⁺ Exchanger Ca_transient->NCX PMCA Plasma Membrane Ca²⁺-ATPase Ca_transient->PMCA Contraction Myofilament Contraction Troponin->Contraction SERCA->SR Pumps Ca²⁺ into Ca_reuptake Ca²⁺ Reuptake/Extrusion NCX->Ca_reuptake PMCA->Ca_reuptake

Caption: Simplified signaling pathway of cardiomyocyte excitation-contraction coupling.

Experimental Workflow for Calcium Transient Assay

G cluster_prep Cell Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Culture Culture this compound Cardiomyocytes Indicator Load Chemical Dye or Express GECI Culture->Indicator Image Fluorescence Microscopy Indicator->Image Record Record Time-Lapse Image Series Image->Record ROI Define Regions of Interest (ROIs) Record->ROI Extract Extract Fluorescence Intensity vs. Time ROI->Extract Analyze Calculate Transient Parameters Extract->Analyze

Caption: General experimental workflow for measuring calcium transients.

Conclusion

The selection of a calcium transient assay for reprogrammed cardiomyocytes like the this compound line depends on the specific experimental goals. For high-throughput screening and acute drug responses, chemical indicators such as Fluo-4 and Cal-520 offer excellent signal-to-noise ratios and ease of use.[1][14] For long-term studies, investigations of specific subcellular calcium dynamics, or in vivo applications, genetically encoded calcium indicators are the superior choice despite their potentially lower signal intensity.[7][10] By carefully considering the trade-offs between different methodologies and adhering to rigorous experimental protocols, researchers can obtain high-quality, reproducible data to advance our understanding of cardiomyocyte physiology and pathology.

References

Comparative Efficacy of AS8351 and Other Histone Demethylase Inhibitors in KDM5B Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the histone demethylase inhibitor AS8351 in comparison to other notable inhibitors targeting Lysine-Specific Demethylase 5B (KDM5B) reveals a landscape of varying potencies and therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound, PBIT, GSK467, and KDM5-C49, supported by available experimental data and methodologies.

Introduction to KDM5B and its Inhibition

Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B, is a histone demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Dysregulation of KDM5B has been implicated in various cancers, making it a significant target for therapeutic intervention. Histone demethylase inhibitors targeting KDM5B, such as this compound, function by competing with the enzyme's co-factor, α-ketoglutarate, or by chelating the iron ion essential for its catalytic activity.[3]

Comparative Efficacy of KDM5B Inhibitors

InhibitorTargetIC50KiAssay TypeReference
This compound KDM5B2.2 µM (A549 cells)Not ReportedCellular (Antiproliferative)N/A
1.1 µM (DMS-53 cells)Cellular (Antiproliferative)N/A
PBIT KDM5B~3 µMNot ReportedBiochemical[4]
GSK467 KDM5B26 nM10 nMBiochemical (AlphaScreen)[5]
KDM5-C49 KDM5B30 nMNot ReportedBiochemical[6]

Signaling Pathways

KDM5B has been shown to be a key regulator of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[2][7] Inhibition of KDM5B can lead to the downregulation of this pathway, thereby impeding cancer progression.[1]

KDM5B_PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation Cell_Effects Cell Proliferation, Survival, Growth pAKT->Cell_Effects KDM5B KDM5B H3K4me3 H3K4me3 (Active Promoters) KDM5B->H3K4me3 demethylates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Gene_Expression->PI3K regulates This compound This compound This compound->KDM5B inhibits

KDM5B's role in the PI3K/AKT signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to determine the efficacy of histone demethylase inhibitors.

In Vitro Histone Demethylase Activity Assay (Representative Protocol)

This protocol outlines a general procedure for measuring KDM5B activity and its inhibition in a biochemical setting, which can be adapted for specific detection methods like MALDI-TOF mass spectrometry or AlphaScreen.

Materials:

  • Recombinant human KDM5B protein

  • Histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3) as substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% Tween-20, 0.2 mg/mL BSA

  • Cofactors: 100 µM α-ketoglutarate, 10 µM (NH4)2Fe(SO4)2·6H2O, 2 mM Ascorbic Acid

  • Inhibitors: this compound, PBIT, GSK467, KDM5-C49 dissolved in DMSO

  • Quenching solution (for MALDI-TOF): 0.1% Trifluoroacetic acid (TFA)

  • Detection reagents (specific to the chosen method)

Procedure:

  • Prepare a master mix of the assay buffer containing the H3K4me3 substrate and cofactors.

  • Add the test inhibitor at various concentrations to the wells of a microplate. Include a DMSO control (no inhibitor).

  • Initiate the reaction by adding the recombinant KDM5B enzyme to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Analyze the demethylation of the substrate using a suitable detection method. For MALDI-TOF, the mass shift corresponding to the removal of methyl groups is measured. For AlphaScreen, a specific antibody detects the demethylated product, generating a luminescent signal.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Histone_Demethylase_Assay_Workflow start Start prepare_reagents Prepare Master Mix (Buffer, Substrate, Cofactors) start->prepare_reagents add_inhibitor Add Inhibitor dilutions to microplate wells prepare_reagents->add_inhibitor add_enzyme Add KDM5B Enzyme to initiate reaction add_inhibitor->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate stop_reaction Stop Reaction (e.g., with TFA) incubate->stop_reaction detection Detect Demethylation (e.g., MALDI-TOF, AlphaScreen) stop_reaction->detection analyze_data Analyze Data and Calculate IC50 detection->analyze_data end End analyze_data->end

A generalized workflow for an in vitro histone demethylase inhibitor assay.
Cellular Antiproliferation Assay (MTT Assay)

This protocol is used to determine the effect of inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, DMS-53)

  • Complete cell culture medium

  • Test inhibitors (this compound, etc.) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor. Include a DMSO-treated control group.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

The available data indicates that while this compound is an inhibitor of KDM5B, other compounds such as GSK467 and KDM5-C49 exhibit significantly higher potency in biochemical assays. The primary application of this compound in a multi-compound cocktail for cardiac reprogramming suggests a different therapeutic strategy compared to the standalone use of more potent inhibitors in oncology research. Further studies with direct biochemical assays are needed to provide a more definitive comparison of this compound's efficacy against KDM5B. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

Benchmarking AS8351-Containing Small Molecule Cocktails for Direct Cardiac Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of regenerative medicine, direct reprogramming of somatic cells into desired cell types offers a promising therapeutic strategy. The small molecule AS8351, a KDM5B inhibitor, has emerged as a key component in chemical cocktails designed to induce the transdifferentiation of human fibroblasts into cardiomyocyte-like cells. This guide provides a comparative analysis of the reprogramming efficiency of this compound-containing cocktails against other established methods, supported by experimental data and detailed protocols.

Comparative Efficiency of Cardiac Reprogramming Methods

The efficiency of direct cardiac reprogramming varies significantly depending on the methodology employed. Small molecule cocktails, including those with this compound, offer a virus-free approach, while transcription factor-based methods have been extensively studied and optimized. The following table summarizes the reported efficiencies of various methods for converting fibroblasts into cardiomyocytes.

Method/FactorsStarting Cell TypeReprogramming Efficiency (%)Reference(s)
Small Molecule Cocktails
9-Compound Cocktail (including this compound, CHIR99021, A83-01, BIX-01294, SC1, Y-27632, OAC2, SU16F, JNJ-10198409)Human Fetal Lung Fibroblasts~6.6% (cTnT+)[1]
9-Compound Cocktail (including this compound)Human Foreskin Fibroblasts~7% (cTnT+)
Inhibition of TGF-β and Rho-associated kinase (ROCK) pathwaysEmbryonic Fibroblastsup to 60%[2]
Oct4 + Small Molecule CocktailMouse FibroblastsNot explicitly quantified, but described as "highly efficient"[3]
Transcription Factors
Gata4, Mef2c, Tbx5 (GMT)Mouse Cardiac Fibroblasts~15-20% (αMHC-EGFP+), ~5% (cTnT+), ~0.5% beating[4]
GMT + Hand2 (GHMT)Mouse Cardiac FibroblastsMore efficient than GMT alone[5]
Gata4, Hand2, Tbx5, Myocd, miR-1, and miR-133Adult Human FibroblastsDescribed as the "most efficient cocktail" in the study[6]
Ascl1 and Mef2cNeonatal Mouse Cardiac FibroblastsEfficient reprogramming leading to cardiomyocyte-like features[7][8]
Polycistronic hMGT133 (Gata4, Mef2c, Tbx5, and miR-133)Human Cardiac Fibroblasts40-60% (cTnT+)[9]
microRNA
miR-1, miR-133, miR-208, miR-499Mouse Cardiac FibroblastsCapable of inducing reprogramming[6][10]
mRNA
Gata4, Mef2c, Tbx5 (GMT) mRNA with peptide-enhancementMouse Cardiac FibroblastsSuccessful induction of cardiomyocyte-like cells[11]
GATA4, TBX5, MEF2C, and MESP1 mRNAHuman Adipose-derived Mesenchymal Stromal CellsPartial reprogramming into cardiac lineage[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols for direct cardiac reprogramming.

Protocol 1: Direct Cardiac Reprogramming using a Small Molecule Cocktail (General Workflow)

This protocol outlines a general procedure for the chemical reprogramming of fibroblasts into cardiomyocytes using a cocktail that would include this compound.

  • Fibroblast Isolation and Culture: Isolate human fibroblasts from foreskin or fetal lung tissue and culture them in standard fibroblast growth medium.

  • Initiation of Reprogramming: Seed fibroblasts at an appropriate density. The following day, replace the growth medium with a cardiac reprogramming medium containing a specific combination of small molecules, including this compound.

  • Maintenance and Maturation: Maintain the cells in the reprogramming medium for a period of 3 to 4 weeks, with regular medium changes.

  • Characterization of Induced Cardiomyocytes (iCMs): Assess reprogramming efficiency by immunostaining for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin. Functional characterization can be performed by observing spontaneous contractions and measuring calcium transients.

Protocol 2: Transcription Factor-Mediated Cardiac Reprogramming (GMT Method)

This protocol is a summary of the pioneering method using the transcription factors Gata4, Mef2c, and Tbx5 (GMT).

  • Retrovirus Production: Generate high-titer retroviruses for each of the transcription factors (Gata4, Mef2c, and Tbx5) in a suitable packaging cell line (e.g., 293T).

  • Fibroblast Transduction: Isolate cardiac fibroblasts from neonatal mice. Transduce the fibroblasts with the three retroviruses.

  • Culture and Reprogramming: Culture the transduced cells in fibroblast medium for 24 hours, then switch to a cardiomyocyte culture medium.

  • Analysis of Reprogramming: Monitor the cells for morphological changes and the appearance of beating cells. After 1-2 weeks, perform immunocytochemistry for cardiac markers (α-MHC, cTnT) to determine the reprogramming efficiency.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G cluster_workflow Experimental Workflow for Direct Cardiac Reprogramming fibroblast Isolate and Culture Fibroblasts reprogramming Induce Reprogramming (e.g., Small Molecules or Transcription Factors) fibroblast->reprogramming Day 0 maturation Culture for Maturation (2-4 weeks) reprogramming->maturation Day 1 onwards characterization Characterize Induced Cardiomyocytes (iCMs) maturation->characterization End of Culture

A generalized experimental workflow for direct cardiac reprogramming.

G cluster_pathway Inhibition of Pro-Fibrotic Signaling in Cardiac Reprogramming tgfb TGF-β Signaling fibrosis Fibroblast Activation & Proliferation tgfb->fibrosis reprogramming_inhibition Inhibition of Cardiac Reprogramming fibrosis->reprogramming_inhibition inhibitors Small Molecule Inhibitors (e.g., TGF-βi, ROCKi) inhibitors->tgfb Inhibit reprogramming_enhancement Enhanced Cardiac Reprogramming inhibitors->reprogramming_enhancement

Inhibition of pro-fibrotic pathways enhances cardiac reprogramming.

References

Safety Operating Guide

Proper Disposal and Handling of AS8351: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of AS8351, a potent KDM5B inhibitor utilized in advanced cell reprogramming research. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

This compound: Summary of Key Information

This compound is a small molecule inhibitor of KDM5B, a histone demethylase.[1] It functions as an iron chelator and is a key component of a nine-compound cocktail (9C) used to reprogram human fibroblasts into functional cardiomyocyte-like cells.[2][3] This process holds significant promise for regenerative medicine.

Quantitative Data and Physical Properties
PropertyValueSource
CAS Number 796-42-9MedChemExpress, Tocris
Molecular Formula C₁₇H₁₃N₃O₂MedChemExpress, Tocris
Molecular Weight 291.3 g/mol MedChemExpress, Tocris
Appearance Yellow powderStressMarq Biosciences
Storage (Lyophilized) -20°C, desiccated, for up to 24 monthsCell Signaling Technology
Storage (in Solution) -20°C for up to 1 monthCell Signaling Technology
Solubility DMSO (45 mg/mL), Ethanol (10 mg/mL, warm), DMF (30 mg/mL)StressMarq Biosciences

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Proper Disposal Procedures for this compound

The mandated disposal instruction for this compound is P501: Dispose of contents/container to an approved waste disposal plant. This section provides a step-by-step guide to ensure compliance and safety.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Chemical Waste: All this compound, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, and any grossly contaminated items like weighing boats or gloves, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound. Do not mix with other incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.

    • Contaminated Sharps: Any sharps (needles, scalpels) that come into contact with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface the original label and dispose of the container as regular lab glass or plastic.[4][5]

Step 2: Waste Collection and Labeling
  • Use Appropriate Containers: Use containers that are chemically compatible with this compound and its solvent (e.g., glass or polyethylene for DMSO solutions). Ensure containers have secure, leak-proof lids.

  • Label Containers Clearly: As soon as waste is added, label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" and any solvents.

    • The words "Hazardous Waste".

    • Accumulation start date.

    • The specific hazards (e.g., "Irritant").

    • Your name, lab, and contact information.

Step 3: Storage and Disposal
  • Store Safely: Store waste containers in a designated satellite accumulation area within the lab. This area should be away from general lab traffic and have secondary containment to catch any potential leaks.

  • Arrange for Pickup: Once the container is full, or before the designated accumulation time limit is reached (consult your institution's EHS guidelines), arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound waste down the drain.[4][6]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 In the Lab cluster_1 Disposal Path A Generate this compound Waste (Solid, Liquid, Contaminated Items) B Segregate Waste Streams - Solid - Liquid - Sharps A->B C Use Labeled, Compatible Hazardous Waste Containers B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Request Waste Pickup from Institutional EHS D->E Container Full or Time Limit Reached F EHS Transports to Central Accumulation Facility E->F G Waste Manifested and Transported to Approved Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Reprogramming of Human Fibroblasts into Cardiomyocytes

The following is a summarized methodology based on the protocol by Cao et al. (2016) for converting human fibroblasts into cardiomyocyte-like cells using a nine-compound (9C) cocktail that includes this compound.

Materials and Reagents
  • Cells: Human fibroblasts (e.g., neonatal foreskin fibroblasts)

  • Basal Medium: DMEM/M199 (4:1 ratio) supplemented with 10% FBS, 1% non-essential amino acids, and 2-mercaptoethanol.

  • Cardiomyocyte Medium (CM): RPMI 1640, B-27 supplement, and ascorbic acid.

  • Small Molecule Cocktail (9C):

    • CHIR99021

    • A83-01

    • BIX01294

    • This compound

    • SC1

    • Y-27632

    • OAC2

    • SU16f

    • JNJ-10198409

Step-by-Step Methodology
  • Cell Seeding (Day -2): Plate human fibroblasts onto Matrigel-coated plates in basal medium.

  • Initiation of Reprogramming (Day 0):

    • Aspirate the basal medium.

    • Add fresh basal medium containing the full nine-compound (9C) cocktail.

  • Medium Change (Every 2-3 days):

    • Replace the medium with fresh basal medium containing the 9C cocktail for the first 4-5 days.

  • Transition to Cardiomyocyte Medium (Around Day 5):

    • After the initial phase, switch to Cardiomyocyte Medium (CM) still containing the 9C cocktail.

    • Continue to replace the medium every 2-3 days.

  • Maturation Phase (After ~2 weeks):

    • The small molecule cocktail can be gradually withdrawn as the cells begin to show cardiomyocyte-like morphology and spontaneous contractions.

    • Maintain the cells in the Cardiomyocyte Medium (CM).

  • Analysis:

    • Monitor for the emergence of beating cells.

    • Perform immunofluorescence staining for cardiac markers (e.g., cardiac troponin T, α-actinin).

    • Conduct electrophysiological analysis to confirm cardiomyocyte-like action potentials.

KDM5B Signaling Pathway

This compound inhibits KDM5B, which is known to be a key regulator of the PI3K/AKT signaling pathway.[7][8] KDM5B can activate this pathway, which is crucial for cell proliferation and survival. By inhibiting KDM5B, this compound can modulate this signaling cascade, which is a critical aspect of its function in cell fate reprogramming.

G This compound Mechanism of Action via KDM5B Inhibition This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits PIK3CA PIK3CA (p110α subunit) KDM5B->PIK3CA Increases transcription and protein stability PI3K PI3K PIK3CA->PI3K Activates AKT AKT PI3K->AKT Activates CellProliferation Cell Proliferation & Survival AKT->CellProliferation

Caption: this compound inhibits KDM5B, modulating the PI3K/AKT pathway.

References

Essential Safety and Operational Guide for Handling AS8351

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling of AS8351, a potent KDM5B histone demethylase inhibitor. Given the compound's hazardous properties, including causing skin and serious eye irritation, and potential respiratory irritation, adherence to these procedures is essential to ensure personnel safety and experimental integrity.[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive personal protective equipment strategy is required. The selection of PPE is contingent on the specific laboratory operation being performed.

Recommended PPE for Common Laboratory Activities
ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

Quantitative Data and Exposure Limits

As of the latest review, a specific Occupational Exposure Limit (OEL) has not been established for this compound. In the absence of a defined OEL, a control banding approach is recommended for risk management.[2][3][4] Control banding is a technique that groups workplace risks into control categories based on hazard information and potential for exposure.[2] For potent compounds like this compound with limited toxicological data, a conservative approach, assuming high potency, should be adopted.[3]

The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][5][6]

ParameterValueSource
Solubility in DMSO 45 mg/mL[1]
Solubility in Ethanol 10 mg/mL (warm)[1]
Solubility in DMF 30 mg/mL[1]
Occupational Exposure Limit (OEL) Not EstablishedN/A

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance within a certified chemical fume hood or other containment device

Procedure:

  • Preparation:

    • Ensure all work is performed within a certified chemical fume hood.

    • Don the appropriate PPE for handling potent powders (see table above).

    • Decontaminate the work surface of the fume hood.

  • Weighing this compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder directly into the tube. For example, for 10 mL of a 10 mM solution (Molecular Weight: 291.3 g/mol ), weigh out 29.13 mg.

    • Record the exact weight.

  • Dissolving this compound:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Securely cap the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, as this compound's solubility is enhanced in warm ethanol.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[1][6]

  • Decontamination and Waste Disposal:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be considered hazardous waste.

    • Place all contaminated waste into a designated, sealed hazardous waste container.

    • Decontaminate all non-disposable equipment and the work surface of the fume hood according to your institution's standard operating procedures for potent compounds.

    • Dispose of hazardous waste through your institution's approved waste disposal program.[1]

Visualizations

AS8351_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Decontaminate Work Area weigh Weigh this compound Powder prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot decon Decontaminate Equipment & Surfaces aliquot->decon waste Segregate & Dispose of Hazardous Waste decon->waste

Caption: Workflow for the safe handling and preparation of this compound.

PPE_Selection_Logic cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound is_powder Handling Powder? start->is_powder is_solution Handling Solution? is_powder->is_solution No powder_ppe Full Respiratory Protection Double Gloves Lab Coat, Sleeves, Goggles is_powder->powder_ppe Yes solution_ppe Fume Hood Chemical-Resistant Gloves Lab Coat, Safety Glasses is_solution->solution_ppe Yes dosing_ppe Lab Coat Safety Glasses Appropriate Gloves is_solution->dosing_ppe No (Dosing)

Caption: Logical diagram for selecting appropriate PPE when handling this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。